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  • Product: Vitamin C-6-13C
  • CAS: 149153-08-2

Core Science & Biosynthesis

Foundational

The In-Depth Technical Guide to Pharmacokinetics of ¹³C-Labeled Ascorbic Acid Tracers

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of ¹³C-labeled ascorbic acid tracers in pharmacokinetic studies. It delves into th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of ¹³C-labeled ascorbic acid tracers in pharmacokinetic studies. It delves into the core principles, methodologies, and data interpretation, offering field-proven insights to ensure scientific integrity and robust outcomes.

Foundational Principles: Why Use ¹³C-Labeled Ascorbic Acid?

The study of Vitamin C (ascorbic acid) pharmacokinetics is crucial for understanding its role in health and disease, from nutritional assessment to its potential as a therapeutic agent.[1] The inherent challenge lies in distinguishing the administered dose from the endogenous pool of ascorbic acid already present in the body. This is where stable isotope labeling, specifically with Carbon-13 (¹³C), becomes an indispensable tool.[2][3]

The Advantage of Stable Isotopes:

Unlike radioactive isotopes (e.g., ¹⁴C), stable isotopes like ¹³C are non-radioactive and pose no harm to human subjects, making them safe for use in diverse populations, including infants, children, and pregnant women.[4][5][6] This safety profile allows for repeated studies in the same individuals, providing valuable longitudinal data.[7] The principle is simple yet powerful: by replacing one or more ¹²C atoms in the ascorbic acid molecule with ¹³C, we create a "tagged" version that is chemically identical to the natural form but distinguishable by its slightly higher mass.[7][8]

This mass difference is the key to detection by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[9][10] By tracking the appearance and disappearance of the ¹³C-labeled tracer in biological samples (e.g., plasma, urine), we can precisely quantify key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) of the administered dose.[11][]

Causality in Tracer Selection: The choice of ¹³C as the isotopic label is deliberate. Carbon is the backbone of the ascorbic acid molecule, ensuring that the label remains integrated throughout its metabolic journey.[13] Furthermore, the natural abundance of ¹³C is low (approximately 1.1%), providing a clear background against which the enriched tracer can be measured.[14]

Experimental Design and Methodologies

A robust pharmacokinetic study using ¹³C-ascorbic acid requires meticulous planning and execution. The following sections outline the critical steps, emphasizing the rationale behind each procedural choice.

Tracer Administration and Dosing Considerations

The route of administration significantly impacts the pharmacokinetic profile of ascorbic acid.[15][16]

  • Oral Administration: This route is relevant for nutritional studies and evaluating dietary supplements. However, the absorption of ascorbic acid is a saturable process, meaning that as the dose increases, the fraction absorbed decreases.[17][18] Pharmacokinetic models have shown that oral administration results in tightly controlled plasma concentrations.[15][16][19]

  • Intravenous Administration: Bypassing the complexities of intestinal absorption, intravenous (IV) administration allows for the direct introduction of the tracer into the systemic circulation.[15] This route is essential for determining the true elimination kinetics and for studies investigating the effects of high-dose vitamin C, where pharmacological concentrations are required.[16][19]

Dosing Rationale: The amount of ¹³C-labeled ascorbic acid administered should be sufficient to be detected above the natural background but low enough to not perturb the endogenous pool of the vitamin, a key principle in tracer studies.[7][11]

Biological Sample Collection and Processing

The stability of ascorbic acid is a critical consideration during sample handling. It is highly susceptible to oxidation, and improper handling can lead to inaccurate results.[1]

Protocol 1: Plasma Sample Preparation

  • Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Immediate Processing: To prevent degradation, process the samples immediately.[9][13] Place tubes on ice.

  • Centrifugation: Centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma.

  • Stabilization: Immediately add a stabilizing agent to the plasma. A common choice is metaphosphoric acid, which precipitates proteins and creates an acidic environment to preserve the ascorbic acid.[13][20]

  • Storage: Store the stabilized plasma samples at -80°C until analysis to ensure long-term stability.[13]

Rationale for Protocol: Each step is designed to minimize the ex vivo degradation of ascorbic acid. The use of cold temperatures and a stabilizing acid are crucial for quenching enzymatic activity and preventing oxidation.

Analytical Techniques for ¹³C-Labeled Ascorbic Acid Quantification

The ability to differentiate between the ¹³C-labeled tracer and the endogenous (¹²C) ascorbic acid is paramount. Mass spectrometry and NMR spectroscopy are the primary analytical tools for this purpose.

2.3.1. Mass Spectrometry (MS)

Coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), MS offers high sensitivity and selectivity for quantifying isotopically labeled compounds.[9][13]

  • GC-MS: This technique requires derivatization to make the ascorbic acid volatile.[2][9] The sample is vaporized and then ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio.

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is often considered the gold standard for its high specificity and sensitivity.[1] It allows for the direct analysis of ascorbic acid in biological fluids with minimal sample preparation.

Protocol 2: GC-MS Analysis of ¹³C-Ascorbic Acid

  • Extraction: Extract ascorbic acid from the plasma sample using a suitable solvent after protein precipitation.[13]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.[13]

  • Derivatization: React the dried extract with a silylating agent (e.g., BSTFA with TMCS) to form a volatile trimethylsilyl (TMS) derivative of ascorbic acid.[9]

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Data Acquisition: Monitor for the specific mass-to-charge ratios corresponding to the derivatized ¹²C- and ¹³C-ascorbic acid.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR spectroscopy provides detailed structural information and can be used to non-invasively monitor the metabolism of ¹³C-labeled compounds in vivo.[21][22] The unique spin-coupling patterns of adjacent ¹³C nuclei can help to distinguish the tracer and its metabolites from other cellular components.[21]

Experimental Workflow for a ¹³C-Ascorbic Acid Pharmacokinetic Study

G cluster_0 Pre-Analytical Phase cluster_1 Analytical Phase cluster_2 Post-Analytical Phase Subject_Recruitment Subject Recruitment & Baseline Sampling Tracer_Admin ¹³C-Ascorbic Acid Administration (Oral or IV) Subject_Recruitment->Tracer_Admin Time_Course_Sampling Timed Blood & Urine Collection Tracer_Admin->Time_Course_Sampling Sample_Prep Sample Preparation (Stabilization & Extraction) Time_Course_Sampling->Sample_Prep Analysis LC-MS/MS or GC-MS Analysis Sample_Prep->Analysis Data_Acquisition Isotope Ratio Measurement (¹³C/¹²C) Analysis->Data_Acquisition PK_Modeling Pharmacokinetic Modeling Data_Acquisition->PK_Modeling Parameter_Calc Calculation of ADME Parameters PK_Modeling->Parameter_Calc Data_Interpretation Data Interpretation & Reporting Parameter_Calc->Data_Interpretation

Caption: A generalized workflow for a ¹³C tracer study using LC-MS.

Pharmacokinetic Modeling and Data Interpretation

The data obtained from the analysis of ¹³C-ascorbic acid concentrations over time are used to construct pharmacokinetic models. These models provide a quantitative understanding of how the body handles vitamin C.

Compartmental Models:

Pharmacokinetic data for ascorbic acid are often analyzed using compartmental models.[15][17] These models divide the body into one or more theoretical compartments to describe the distribution and elimination of the tracer. A three-compartment model has been used to describe the saturable absorption, tissue distribution, and renal excretion and reabsorption of vitamin C.[15]

Key Pharmacokinetic Parameters:

ParameterDescriptionSignificance in ¹³C-Ascorbic Acid Studies
Cmax Maximum (peak) plasma concentrationIndicates the extent of absorption.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the tracer.
Elimination half-lifeThe time it takes for the plasma concentration to decrease by half. For high-dose IV administration, the elimination half-life is approximately 2 hours.[19]
Clearance (CL) The volume of plasma cleared of the drug per unit timeMeasures the efficiency of elimination.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of tissue distribution.

Metabolic Pathways of Ascorbic Acid

The use of ¹³C-labeled tracers allows for the elucidation of the metabolic fate of ascorbic acid.[13]

G Ascorbic_Acid ¹³C-L-Ascorbic Acid Dehydroascorbic_Acid ¹³C-Dehydroascorbic Acid Ascorbic_Acid->Dehydroascorbic_Acid Reversible Oxidation Dehydroascorbic_Acid->Ascorbic_Acid Reduction Diketogulonic_Acid ¹³C-2,3-Diketogulonic Acid Dehydroascorbic_Acid->Diketogulonic_Acid Hydrolysis Oxalate ¹³C-Oxalate & Other Products Diketogulonic_Acid->Oxalate Oxidative Decarboxylation

Caption: Metabolic pathway of L-Ascorbic acid-13C-2.

Conclusion and Future Directions

The use of ¹³C-labeled ascorbic acid tracers provides a powerful and safe method for detailed pharmacokinetic studies in humans.[2][8][23] By enabling the differentiation of an administered dose from the endogenous pool, this technique allows for the accurate determination of absorption, distribution, metabolism, and excretion. The insights gained from these studies are invaluable for establishing dietary recommendations, understanding the role of vitamin C in disease, and developing novel therapeutic strategies.

Future research will likely focus on applying these techniques to more complex biological questions, such as the impact of genetic variations in vitamin C transporters on its pharmacokinetics and the role of ascorbic acid in specific cellular processes in various disease states.[19][24] The continued refinement of analytical methodologies, particularly in the field of mass spectrometry, will further enhance the precision and scope of these investigations.

References

  • Davies, P. S. W. (2020). Stable isotopes: their use and safety in human nutrition studies. European Journal of Clinical Nutrition, 74(3), 362–365. [Link]

  • Kuesel, A. C., et al. (1998). Ascorbic acid, a vitamin, is observed by in vivo 13C nuclear magnetic resonance spectroscopy of rat liver. American Journal of Physiology-Endocrinology and Metabolism, 274(1), E65–E71. [Link]

  • Fielding, B. A., et al. (2020). Report of a member-led meeting: how stable isotope techniques can enhance human nutrition research. Proceedings of the Nutrition Society, 79(3), 335–342. [Link]

  • Preston, T. (2016). Stable Isotopes in Nutrition Research. Oncohema Key. [Link]

  • Padayatty, S. J., et al. (2004). Vitamin C Pharmacokinetics: Implications for Oral and Intravenous Use. Annals of Internal Medicine, 140(7), 533–537. [Link]

  • Green, R., et al. (2025). How stable isotopes can advance nutrition assessments to inform sustainable food systems. Proceedings of the Nutrition Society, 1-12. [Link]

  • Abrams, S. A. (2001). Stable isotopes of minerals as metabolic tracers in human nutrition research. The Journal of Nutrition, 131(4 Suppl), 1309S–12S. [Link]

  • Lykkesfeldt, J., & Tveden-Nyborg, P. (2019). The Pharmacokinetics of Vitamin C. Nutrients, 11(10), 2412. [Link]

  • Kashihara, Y., et al. (1987). Plasma Concentration-Time Profiles and Pharmacokinetic Analyses of Vitamin C. Journal of Nutritional Science and Vitaminology, 33(1), 75-81. [Link]

  • Himmelreich, U., et al. (1998). 13C NMR Studies of Vitamin C Transport and Its Redox Cycling in Human Erythrocytes. Biochemistry, 37(20), 7558–7568. [Link]

  • Kuesel, A. C., et al. (1998). Ascorbic acid, a vitamin, is observed by in vivo 13C nuclear magnetic resonance spectroscopy of rat liver. American Journal of Physiology, 274(1 Pt 1), E65-71. [Link]

  • Padayatty, S. J., et al. (2004). Vitamin C pharmacokinetics: implications for oral and intravenous use. Annals of Internal Medicine, 140(7), 533-537. [Link]

  • Kallner, A., et al. (1982). Kinetics of Ascorbic Acid in Humans. In P. A. Seib & B. M. Tolbert (Eds.), Advances in Chemistry (Vol. 200, pp. 379–392). American Chemical Society. [Link]

  • Bluck, L. J. C., et al. (2000). Stable isotope-labelled vitamin C as a probe for vitamin C absorption by human subjects. British Journal of Nutrition, 84(5), 699–704. [Link]

  • Fielding, B. A., & Frayn, K. N. (2012). Tracing lipid metabolism: the value of stable isotopes in. Journal of Endocrinology, 215(2), 197–211. [Link]

  • Ogawa, H., et al. (1983). A 13C-n.m.r. study on the conformation of L-ascorbic acid in deuterium oxide. Carbohydrate Research, 123(2), C5-C8. [Link]

  • Padayatty, S. J., & Levine, M. (2016). Vitamin C: the known and the unknown and Goldilocks. Oral Diseases, 22(6), 463–493. [Link]

  • Hornig, D., & Weiser, H. (1976). Metabolism of Ascorbic Acid. International Journal for Vitamin and Nutrition Research, 15, 225-248. [Link]

  • Smirnoff, N. (2018). Ascorbic acid metabolism and functions: A comparison of plants and mammals. Free Radical Biology and Medicine, 122, 116–129. [Link]

  • Tolbert, B. M., et al. (1982). NMR Spectroscopy of Ascorbic Acid and Its Derivatives. In P. A. Seib & B. M. Tolbert (Eds.), Advances in Chemistry (Vol. 200, pp. 113–138). American Chemical Society. [Link]

  • Davies, P. S. W. (2020). Stable isotopes: their use and safety in human nutrition studies. European Journal of Clinical Nutrition, 74(3), 362-365. [Link]

  • Klein, P. D., & Klein, E. R. (1989). Stable isotope usage in developing countries: Safe tracer tools to measure human nutritional status. IAEA Bulletin, 31(2), 31-35. [Link]

  • Bluck, L. J. C., et al. (2000). Stable isotope-labelled vitamin C as a probe for vitamin C absorption by human subjects. British Journal of Nutrition, 84(5), 699-704. [Link]

  • Remaud, G. S., et al. (2009). Natural origin of ascorbic acid: validation by 13C NMR and IRMS. Food Chemistry, 113(2), 679-684. [Link]

  • Li, M., et al. (2022). Metabolism and Regulation of Ascorbic Acid in Fruits. International Journal of Molecular Sciences, 23(12), 6795. [Link]

  • Bruntz, A., et al. (2022). Development, Validation, and Use of 1H-NMR Spectroscopy for Evaluating the Quality of Acerola-Based Food Supplements and Quantifying Ascorbic Acid. Foods, 11(17), 2661. [Link]

  • King, R., et al. (2022). Isotopic Tracer Methods of Monitoring Human Carbohydrate Metabolism During Exercise. Journal of Human Kinetics, 81, 5–22. [Link]

  • Jamin, E., et al. (2013). Discrimination between Ascorbic Acid from Acerola and of Synthetic Origin by Measuring 13C and 18O Stable Isotope Ratios. Journal of Food Science, 78(5), C674-C680. [Link]

  • Acar, A., et al. (2024). Recent advancements in new tracers from first-in-human studies. European Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • Curi, R. (n.d.). Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. Stable Isotope. [Link]

  • Gábor, M., & Szarka, A. (2014). Routine sample preparation and HPLC analysis for ascorbic acid (vitamin C) determination in wheat plants and Arabidopsis. Acta Biologica Szegediensis, 58(1), 69-74. [Link]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189–201. [Link]

  • Keshari, K. R., & Wilson, D. M. (2014). Hyperpolarized 13C tracers: Technical advancements and perspectives for clinical applications. Journal of Magnetic Resonance, 244, 189-201. [Link]

  • Japanese Pharmacopoeia. (2016). Ascorbic Acid. The Japanese Pharmacopoeia 17th Edition. [Link]

Sources

Exploratory

Vitamin C-6-13C: Molecular Weight Dynamics and Isotopic Purity Specifications in Metabolic Tracing

Executive Summary In the realm of quantitative bioanalysis and metabolic flux studies, the integrity of isotopic tracers dictates the reliability of downstream pharmacokinetic data. L-Ascorbic acid-6-13C (Vitamin C-6-13C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of quantitative bioanalysis and metabolic flux studies, the integrity of isotopic tracers dictates the reliability of downstream pharmacokinetic data. L-Ascorbic acid-6-13C (Vitamin C-6-13C) serves as a gold-standard internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a critical probe for elucidating intricate cellular redox pathways.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic product specifications. Here, we will dissect the causality behind the molecular weight shifts, the strict necessity of ≥99 atom % 13C isotopic purity, and the mechanistic rationale driving our self-validating analytical protocols.

Physicochemical Properties & Molecular Weight Dynamics

The substitution of the naturally occurring 12C isotope with a stable 13C isotope at the C6 position fundamentally alters the mass spectrometric signature of ascorbic acid without perturbing its biochemical behavior. Standard L-ascorbic acid has a molecular weight of 176.12 g/mol . The incorporation of a single 13C atom at the terminal carbon of the dihydroxyethyl side chain increases the molecular weight to 177.12 g/mol 1[1].

Causality in Structural Labeling

Why label the C6 position specifically? In metabolic tracing, the C5-C6 side chain of ascorbic acid is highly susceptible to cleavage during specific degradation pathways (e.g., conversion to oxalate or integration into the pentose phosphate pathway). By utilizing L-Ascorbic acid-6- 13C , researchers can precisely track the fate of this terminal carbon fragment in biological matrices, distinguishing it from endogenous carbon pools [].

Table 1: Physicochemical Specifications Summary
ParameterL-Ascorbic Acid (Unlabeled)L-Ascorbic Acid-6-13C
Molecular Formula C6​H8​O6​ C5​(13C)H8​O6​
Molecular Weight 176.12 g/mol 177.12 g/mol
Monoisotopic Exact Mass 176.0321 Da177.0354 Da
Target Isotopic Purity Natural Abundance (~1.1% 13C ) 99 atom % 13C
Chemical Purity (HPLC) 99% 95%

Metabolic Tracing Causality & Redox Recycling

Vitamin C exists in a dynamic equilibrium with its oxidized form, dehydroascorbic acid (DHA). This redox couple is the engine of its antioxidant capacity. The transport mechanisms for these two states are entirely distinct, which is a critical factor when designing in vitro cellular uptake assays.

Reduced ascorbic acid enters cells via Sodium-Dependent Vitamin C Transporters (SVCTs). However, when ascorbic acid scavenges reactive oxygen species (ROS), it oxidizes into DHA. DHA is rapidly imported into the intracellular space via facilitated diffusion through Glucose Transporters (GLUTs) 3[3]. Once inside, DHA is immediately reduced back to ascorbic acid by glutathione (GSH), effectively trapping the vitamin inside the cell and modulating neuronal energy metabolism 4[4].

MetabolicPathway AA L-Ascorbic Acid-6-13C (Reduced) SVCT SVCT Transporter AA->SVCT Na+ Dependent DHA Dehydroascorbic Acid-6-13C (Oxidized) AA->DHA ROS Scavenging Cell Intracellular Pool SVCT->Cell Direct Uptake GLUT GLUT Transporter DHA->GLUT Facilitated GLUT->Cell Rapid Uptake GSH Glutathione (GSH) Reduction Cell->GSH DHA Trapping GSH->AA Redox Recycling

Fig 1: Cellular uptake and redox recycling pathway of Vitamin C-6-13C.

Isotopic Purity Specifications & Analytical Impact

For quantitative LC-MS/MS isotope dilution assays, the isotopic purity of the internal standard is non-negotiable. Commercial specifications mandate an isotopic enrichment of 99 atom % 13C 5[5], alongside a chemical purity of 95% 6[6].

The Causality of Purity in Mass Spectrometry

If a labeled standard possesses only 95% isotopic purity, the remaining 5% consists of unlabeled (M-0) ascorbic acid. When spiked into a biological sample at high concentrations to act as an internal standard, this 5% impurity will directly contribute to the endogenous M-0 signal. This phenomenon artificially inflates the calculated biological concentration of endogenous Vitamin C, destroying the quantitative integrity of the assay.

Self-Validating LC-MS/MS Analytical Protocol

To ensure absolute trustworthiness in pharmacokinetic data, the analytical workflow must be a self-validating system . The following protocol leverages L-Ascorbic acid-6- 13C to correct for matrix effects, ion suppression, and extraction losses.

Methodological Causality:
  • Antioxidant Protection : Ascorbic acid is notoriously unstable ex vivo. Biological matrices must be immediately treated with metal chelators (e.g., EDTA) to prevent transition-metal catalyzed oxidation, and reducing agents (e.g., TCEP or DTT) to maintain the reduced state during extraction 7[7].

  • Negative ESI Dynamics : Ascorbic acid is a weak acid (pKa ~4.2). It readily deprotonates to form the ascorbate anion, making Negative Electrospray Ionization (ESI-) the most sensitive detection mode.

  • Fragmentation Logic : During Collision-Induced Dissociation (CID), the primary fragmentation pathway of the ascorbate precursor ion ( m/z 175.0) is the loss of the C5-C6 dihydroxyethyl side chain ( C2​H4​O2​ , 60 Da), yielding a product ion at m/z 115.0. For L-Ascorbic acid-6- 13C , the precursor is m/z 176.0. Because the 13C label is located on the C6 carbon, it is lost during this specific cleavage (loss of 61 Da). Consequently, the product ion remains m/z 115.0.

Table 2: LC-MS/MS MRM Transitions (Negative ESI)
AnalytePrecursor Ion [M-H]⁻ ( m/z )Product Ion ( m/z )Cleavage Loss
Endogenous L-Ascorbic Acid 175.0115.0-60 Da ( C2​H4​O2​ )
L-Ascorbic Acid-6-13C (IS) 176.0115.0-61 Da ( C2​(13C)H4​O2​ )
Step-by-Step Workflow
  • Aliquoting & Spiking : Transfer 50 µL of plasma into a microcentrifuge tube. Immediately spike with 10 µL of L-Ascorbic acid-6- 13C working internal standard solution.

  • Matrix Stabilization : Add 10 µL of an antioxidant cocktail (0.2 mg/mL EDTA + 1 mM TCEP in water).

  • Protein Precipitation : Add 200 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and extract the analytes.

  • Centrifugation : Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC Separation : Inject 5 µL of the supernatant onto a reverse-phase C18 column using a highly aqueous to organic gradient.

  • System Validation Check (Self-Validation) :

    • Extraction Efficiency: The absolute peak area of the 176 115 transition must not deviate by more than ± 15% across all samples.

    • Isotopic Interference: A blank matrix spiked only with the 13C -IS must yield a signal in the endogenous channel (175 115) that is 20% of the Lower Limit of Quantitation (LLOQ).

AnalyticalWorkflow S1 1. Matrix Aliquot (Plasma/Tissue) S2 2. Spike 13C-Internal Standard (Isotope Dilution) S1->S2 S3 3. Protein Precipitation (Acetonitrile + EDTA/TCEP) S2->S3 Stabilize against oxidation S4 4. Centrifugation & Supernatant Recovery S3->S4 Isolate analytes S5 5. LC Separation (C18, Aqueous/Organic) S4->S5 Inject onto column S6 6. ESI-MS/MS Quantification (MRM: 176 -> 115) S5->S6 Resolve isotopic envelope

Fig 2: Self-validating LC-MS/MS isotope dilution workflow for Vitamin C.

References

  • Npc119107 | C6H8O6 | CID 54676536 - PubChem - NIH Source: nih.gov URL:[1]

  • CAS 149153-08-2 (L-Ascorbic Acid-[6-13C]) - Stable Isotope Source: bocsci.com URL:[]

  • Dehydroascorbic acid - Wikipedia Source: wikipedia.org URL:[3]

  • The oxidized form of vitamin C, dehydroascorbic acid, regulates neuronal energy metabolism - PubMed Source: nih.gov URL:[4]

  • L-Ascorbic acid-13C6 13C 99atom , 99 CP 1354064-87-1 - Sigma-Aldrich Source: sigmaaldrich.com URL:[5]

  • L-Aspartic Acid - Benchchem (L-Ascorbic acid-13C Purity Specifications) Source: benchchem.com URL:[6]

  • Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC Source: nih.gov URL:[7]

Sources

Foundational

An In-depth Technical Guide on the Extracellular Transport Mechanisms of Vitamin C-6-¹³C in Cancer Cells

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the mechanisms governing the extracellular transport of Vitamin C in cancer cells, with a specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the mechanisms governing the extracellular transport of Vitamin C in cancer cells, with a specific focus on the application of stable isotope-labeled Vitamin C-6-¹³C for metabolic and uptake studies. We will delve into the core transport proteins, their differential expression in malignant tissues, and provide detailed, field-proven protocols for their characterization and functional analysis.

Section 1: The Dichotomy of Vitamin C Transport in Cancer

Vitamin C, in its reduced form, L-ascorbic acid (ascorbate), and its oxidized form, dehydroascorbic acid (DHA), utilize distinct protein families for cellular entry. This dual-transporter system is of paramount importance in cancer biology, as the metabolic state of the tumor microenvironment can dictate the predominant form of Vitamin C available and, consequently, the primary route of uptake.

Sodium-Dependent Vitamin C Transporters (SVCTs): The High-Affinity Pathway for Ascorbate

The uptake of ascorbate is an active process mediated by two sodium-dependent co-transporters, SVCT1 and SVCT2, encoded by the SLC23A1 and SLC23A2 genes, respectively.[1] These transporters move ascorbate against its concentration gradient, a process coupled to the sodium gradient maintained by the Na+/K+-ATPase.[2]

  • SVCT1: Characterized as a low-affinity, high-capacity transporter, SVCT1 is predominantly expressed in epithelial tissues like the intestine and kidneys, where it governs the whole-body's Vitamin C homeostasis.[3]

  • SVCT2: In contrast, SVCT2 is a high-affinity, low-capacity transporter found in most tissues, including the brain, where it is crucial for maintaining high intracellular ascorbate levels.[1][3] In the context of cancer, SVCT2 is often the more relevant transporter for direct ascorbate uptake by tumor cells.[4]

The expression and localization of SVCT2 can be highly variable among different cancer types and even between different cell lines of the same cancer.[5] Some studies suggest that certain cancer cells downregulate plasma membrane SVCT2, while others indicate its expression is crucial for the cytotoxic effects of high-dose ascorbate therapy.[6] Interestingly, there is also evidence of mitochondrial localization of SVCT2 in some cancer cells, suggesting a role in mitochondrial homeostasis.[7][8]

Glucose Transporters (GLUTs): The Opportunistic Route for Dehydroascorbic Acid

Due to its structural similarity to glucose, DHA is transported into cells via the facilitative glucose transporters (GLUTs).[9][10] This is particularly relevant in the tumor microenvironment, which is often characterized by high oxidative stress, leading to the oxidation of ascorbate to DHA.[9]

  • GLUT1 and GLUT3: Many cancer cells overexpress GLUT1 and GLUT3 to meet their high demand for glucose to fuel aerobic glycolysis (the Warburg effect).[11][12] This overexpression provides an efficient pathway for the uptake of DHA.[13]

Once inside the cell, DHA is rapidly reduced back to ascorbate, a reaction that consumes intracellular antioxidants like glutathione (GSH).[7] This rapid reduction traps Vitamin C within the cell and can lead to a significant depletion of the cell's reducing capacity, inducing high levels of oxidative stress and, ultimately, cell death.[7][14] This mechanism is a cornerstone of the pro-oxidant, anti-cancer effects of high-dose Vitamin C therapy.[7][15]

Section 2: Characterizing Vitamin C Transporter Expression

A critical first step in studying Vitamin C transport in a cancer model is to quantify the expression levels of the key transporters, SVCT2 and GLUT1. This provides the molecular basis for interpreting uptake data.

Quantification of SLC23A2 and SLC2A1 mRNA by Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is a sensitive method to determine the relative abundance of transporter gene transcripts.

Experimental Protocol: RT-qPCR for SLC23A2 and SLC2A1

  • RNA Isolation:

    • Culture cancer cells to 70-80% confluency.

    • Harvest cells and extract total RNA using a TRIzol-based reagent or a commercial kit, following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio should be ~1.8-2.0).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers. This dual-primer approach ensures comprehensive transcript coverage.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (SLC23A2 or SLC2A1) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based qPCR master mix.

    • Primer Design Rationale: Primers should span an exon-exon junction to prevent amplification of any contaminating genomic DNA.

      • SLC23A2 (SVCT2) Forward Primer: CCAAGAAAGGATGGACTGCGTAC[16]

      • SLC23A2 (SVCT2) Reverse Primer: CATCTGTGCGAGCATAGAAGCC[16]

      • SLC2A1 (GLUT1) Forward Primer: TCTTCCTGCATCATCTTCGAC

      • SLC2A1 (GLUT1) Reverse Primer: CGTTGAGGAGCAGGAAGAG[17]

    • Use a validated primer set for the chosen reference gene.

  • Thermal Cycling:

    • Perform the qPCR reaction using a standard three-step cycling protocol: denaturation, annealing, and extension. The annealing temperature should be optimized for the specific primer pairs (typically around 60°C).[16]

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method. The results are expressed as a fold change relative to a control cell line or normal tissue.

Quantification of SVCT2 and GLUT1 Protein by Western Blotting

Western blotting allows for the visualization and quantification of transporter protein levels.

Experimental Protocol: Western Blotting for SVCT2 and GLUT1

  • Protein Extraction:

    • Lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against SVCT2 and GLUT1 overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) must be used to ensure equal protein loading.[18]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[18]

    • Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.

Section 3: Functional Analysis of Vitamin C Transport Using Vitamin C-6-¹³C

Stable isotope tracing with Vitamin C-6-¹³C is a powerful technique to directly measure the uptake and intracellular metabolism of ascorbate. The use of a ¹³C-labeled internal standard allows for precise quantification by LC-MS/MS, correcting for variations in sample preparation and instrument response.[14]

Experimental Workflow for Vitamin C-6-¹³C Uptake Assay

G cluster_0 Cell Preparation cluster_1 Uptake Assay cluster_2 Sample Harvesting & Processing cluster_3 Analysis seed 1. Seed Cells (e.g., 12-well plate, 1x10^5 cells/well) grow 2. Incubate 24-48h (to desired confluency) seed->grow wash1 3. Wash with pre-warmed buffer (e.g., PBS) grow->wash1 add_vc 4. Add medium with Vitamin C-6-¹³C (various concentrations and time points) wash1->add_vc incubate 5. Incubate (e.g., 37°C, 5% CO2) add_vc->incubate stop 6. Stop Uptake (wash with ice-cold PBS) incubate->stop lyse 7. Cell Lysis (e.g., methanol/water with internal standard) stop->lyse precipitate 8. Protein Precipitation (e.g., add trichloroacetic acid) lyse->precipitate centrifuge 9. Centrifuge (collect supernatant) precipitate->centrifuge lcms 10. LC-MS/MS Analysis centrifuge->lcms data 11. Data Quantification (normalize to protein/cell number) lcms->data kinetics 12. Kinetic Analysis (calculate Km and Vmax) data->kinetics

Caption: Workflow for Vitamin C-6-¹³C uptake assay.

Detailed Protocol for Vitamin C-6-¹³C Uptake Assay

Materials:

  • Cancer cell line of interest

  • Vitamin C-6-¹³C (L-Ascorbic acid-6-¹³C₁)

  • ¹³C₃-L-Ascorbic acid (as internal standard)

  • Cell culture medium, fetal bovine serum (FBS), antibiotics

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • Cell Culture and Seeding:

    • Culture cells in their recommended growth medium.

    • Seed cells into 12-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere and grow for 24-48 hours.[19] The goal is to have a consistent number of cells at the start of the assay.

  • Uptake Assay:

    • Remove the growth medium and gently wash the cells twice with pre-warmed PBS to remove any residual medium components.

    • Prepare the uptake medium containing the desired concentrations of Vitamin C-6-¹³C. For kinetic analysis, a range of concentrations (e.g., 10 µM to 500 µM) should be used.

    • Add the uptake medium to the cells and incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the initial rate of uptake.

  • Cell Harvesting and Lysis:

    • After the incubation period, rapidly remove the uptake medium and wash the cells three times with ice-cold PBS to stop the transport process and remove extracellular Vitamin C-6-¹³C.[19]

    • Add 500 µL of ice-cold 80% methanol containing the ¹³C₃-L-ascorbic acid internal standard to each well to lyse the cells and extract metabolites.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sample Preparation for LC-MS/MS:

    • Add an equal volume of 10% TCA to precipitate proteins.[14]

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.[14]

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, to separate Vitamin C-6-¹³C from other cellular components.[20]

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode and monitor the specific precursor-to-product ion transitions for Vitamin C-6-¹³C and the internal standard.[14]

  • Data Analysis and Interpretation:

    • Quantify the amount of intracellular Vitamin C-6-¹³C by comparing its peak area to that of the internal standard.

    • Normalize the quantified amount to the total protein concentration or cell number in each sample.[19]

    • For kinetic analysis, plot the initial uptake rate (pmol/min/mg protein) against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis (e.g., in GraphPad Prism) to determine the Km (substrate affinity) and Vmax (maximum transport velocity).[2][4]

ParameterDescriptionTypical Range for SVCT2
Km Michaelis constant; the substrate concentration at which the transport rate is half of Vmax. A lower Km indicates a higher affinity of the transporter for the substrate.~20-70 µM[2][4]
Vmax Maximum velocity of transport when the transporter is saturated with the substrate. It is proportional to the number of active transporters.Varies depending on cell type and expression level.

Section 4: Investigating Subcellular Localization of Vitamin C Transporters

The subcellular localization of SVCT2 and GLUT1 can provide insights into their specific roles in cancer cell biology. This can be investigated using subcellular fractionation followed by Western blotting.

Protocol for Subcellular Fractionation

This protocol allows for the enrichment of cytoplasmic, membrane, and nuclear fractions.

Experimental Protocol: Subcellular Fractionation

  • Cell Harvesting and Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.

    • Lyse the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.[3][21] This gentle lysis method helps to preserve the integrity of the organelles.

  • Fractionation by Differential Centrifugation:

    • Centrifuge the lysate at a low speed (e.g., 700 x g) for 5 minutes to pellet the nuclei.[3]

    • Transfer the supernatant (containing cytoplasm, mitochondria, and membranes) to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 10 minutes to pellet the mitochondria.[3]

    • Transfer the resulting supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour to pellet the plasma membrane and other microsomal fractions.[3] The remaining supernatant is the cytosolic fraction.

  • Analysis of Fractions:

    • Resuspend each pellet in lysis buffer and analyze the protein content of each fraction by Western blotting, as described in Section 2.2.

    • Use antibodies against known markers for each fraction (e.g., Na+/K+-ATPase for the plasma membrane, COXIV for mitochondria, Histone H3 for the nucleus) to verify the purity of the fractions.[7]

G start Harvested Cells homogenize Homogenize in Hypotonic Buffer start->homogenize centrifuge1 Centrifuge at 700 x g homogenize->centrifuge1 pellet1 Nuclear Pellet centrifuge1->pellet1 supernatant1 Supernatant 1 (Cytoplasm, Mitochondria, Membranes) centrifuge1->supernatant1 centrifuge2 Centrifuge at 10,000 x g supernatant1->centrifuge2 pellet2 Mitochondrial Pellet centrifuge2->pellet2 supernatant2 Supernatant 2 (Cytoplasm, Membranes) centrifuge2->supernatant2 centrifuge3 Ultracentrifuge at 100,000 x g supernatant2->centrifuge3 pellet3 Membrane Pellet centrifuge3->pellet3 supernatant3 Cytosolic Fraction centrifuge3->supernatant3

Caption: Subcellular fractionation workflow.

Section 5: Concluding Remarks

The study of Vitamin C transport in cancer cells is a dynamic field with significant therapeutic implications. By employing a combination of molecular biology techniques to characterize transporter expression and stable isotope tracing with Vitamin C-6-¹³C to perform functional uptake assays, researchers can gain a detailed understanding of how cancer cells acquire and utilize this essential nutrient. The protocols outlined in this guide provide a robust framework for conducting these investigations, emphasizing the importance of methodological rigor and a clear understanding of the underlying biological principles. A thorough characterization of these transport mechanisms is essential for the rational design of novel therapeutic strategies that exploit the unique metabolic vulnerabilities of cancer cells.

References

  • A Comparative Analysis of L-Ascorbic Acid-13C-2 Uptake Across Various Cell Lines. Benchchem.
  • An In-depth Technical Guide to the Cellular Uptake of Ascorbate versus Dehydroascorbic Acid. Benchchem.
  • Transport of Vitamin C in Cancer. PubMed.
  • Data on SVCT2 transporter expression and localiz
  • A Comprehensive Review of Vitamin C for Cancer Therapy: Anti-Tumor Mechanisms and Nano-Formulation Str
  • Stromal Cell Oxidation: A Mechanism by Which Tumors Obtain Vitamin C 1. AACR Journals.
  • Subcellular fraction
  • Metabolic control by dehydroascorbic acid: Questions and controversies in cancer cells.
  • Ascorbate Uptake and Retention by Breast Cancer Cell Lines and the Intracellular Distribution of Sodium-Dependent Vitamin C Transporter 2. MDPI.
  • A guide to 13C metabolic flux analysis for the cancer biologist. PMC - NIH.
  • Application Notes & Protocols: Quantitative Analysis of Vitamin C using ¹³C-Ascorbic Acid. Benchchem.
  • Association between SVCT2 expression and ascorbic acid treatment has also been evaluated in colorectal cancer cell lines. PMC - NIH.
  • Spectrophotometric method for fast quantification of ascorbic acid and dehydroascorbic acid in simple m
  • Glucose Transporters as a Target for Anticancer Therapy. PMC - NIH.
  • (PDF) Data on SVCT2 transporter expression and localization in cancer cell lines and tissues.
  • Technical Support Center: Overcoming Resistance to GLUT1 Inhibitors in Cancer Cell Lines. Benchchem.
  • Subcellular protein fractionation to enhance proteomic coverage of cultured cells. Thermo Fisher Scientific.
  • MOLECULAR EXPRESSION AND FUNCTIONAL ACTIVITY OF VITAMIN C SPECIFIC TRANSPORT SYSTEM (SVCT2) IN HUMAN BREAST CANCER CELLS. PMC - NIH.
  • Studies with low micromolar levels of ascorbic and dehydroascorbic acid fail to unravel a preferential route for vitamin C uptake and accumulation in U937 cells. British Journal of Nutrition.
  • Subcellular Fractionation Protocol - Mitochrondria, Nuclear, Cytosolic. Assay Genie.
  • Vitamin C Transporters in Cancer: Current Understanding and Gaps in Knowledge.
  • Transport of Vitamin C in Cancer.
  • A Practical Step-by-Step Guide to Subcellular Fraction
  • Optimization of methodology to analyze ascorbic and dehydroascorbic acid in vegetables.
  • Subcellular Fraction
  • Transport of Vitamin C in Cancer. PubMed.
  • SLC23A2 Human qPCR Primer Pair (NM_005116). OriGene Technologies Inc.
  • Primers used for SLC2A1 and SLCA2A3 gene copy number quantification.
  • Gene and protein expression of glucose transporter 1 and glucose transporter 3 in human laryngeal cancer—the relationship with regulatory hypoxia-inducible factor-1α expression, tumor invasiveness, and p
  • Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological m

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Protocols & Analytical Methods

Method

How to use Vitamin C-6-13C in NMR spectroscopy metabolic profiling

Application Notes & Protocols Topic: High-Resolution Metabolic Profiling Using Vitamin C-6-¹³C and NMR Spectroscopy Audience: Researchers, scientists, and drug development professionals. Guide to Tracing Vitamin C Metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: High-Resolution Metabolic Profiling Using Vitamin C-6-¹³C and NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Guide to Tracing Vitamin C Metabolism: An Application of 6-¹³C-Ascorbic Acid in NMR-Based Metabolic Flux Analysis

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Metabolic Journey of Vitamin C

Vitamin C (L-ascorbic acid) is a critical water-soluble antioxidant and an essential enzymatic cofactor involved in a myriad of physiological processes, from collagen synthesis to redox homeostasis.[1][2] Its role in cellular metabolism, particularly in the context of diseases like cancer, is a subject of intense investigation.[3][4] To move beyond static measurements of metabolite concentrations and truly understand the dynamic flow of molecules through metabolic networks, researchers are increasingly turning to stable isotope tracing.[5][6]

This guide provides a comprehensive overview of the principles and protocols for using 6-¹³C-L-ascorbic acid (Vitamin C-6-¹³C) as a tracer for Nuclear Magnetic Resonance (NMR) spectroscopy-based metabolic profiling. Isotopic labeling at the C6 position provides a unique vantage point to track the entry and subsequent fate of the vitamin's carbon backbone within the cellular metabolic network. The unparalleled ability of NMR to distinguish and quantify isotopomers—molecules that differ only in their isotopic composition—makes it an indispensable tool for this purpose.[7][8]

Unlike mass spectrometry, which measures mass-to-charge ratios, NMR can precisely identify the position of the ¹³C label within a molecule, providing unambiguous insights into pathway activity.[9] This application note will detail the causality behind experimental choices, provide validated protocols for cell culture to data analysis, and offer insights into interpreting the rich datasets generated from these experiments.

The Principle: Why ¹³C Labeling and NMR Spectroscopy?

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[10][11] When combined with stable isotope tracers like ¹³C, it becomes ¹³C-MFA, the gold standard for mapping metabolic pathway activity.[3][12]

The core principle is straightforward:

  • Introduce a ¹³C-labeled substrate (in this case, Vitamin C-6-¹³C) to a biological system (e.g., cell culture).

  • Allow the cells to metabolize the labeled substrate, which incorporates the ¹³C atom into various downstream metabolites.

  • Extract the metabolites and analyze the ¹³C labeling patterns using an analytical technique.

  • Use mathematical models to deduce the metabolic fluxes that best explain the observed labeling patterns.[13][14]

Why NMR is the Analytical Method of Choice:

The natural abundance of the NMR-active ¹³C isotope is only ~1.1%.[15] By introducing a highly enriched ¹³C-labeled compound, the signals from the labeled carbons are significantly enhanced, overcoming the inherent low sensitivity of ¹³C NMR.[7][16]

Key advantages of NMR in this context include:

  • Positional Information: NMR can resolve signals from individual carbon atoms within a molecule, allowing the precise location of the ¹³C label to be determined. This is crucial for distinguishing between different metabolic pathways.[9]

  • Quantification: NMR is inherently quantitative. With proper experimental setup, the intensity of a signal is directly proportional to the number of nuclei contributing to it.

  • Non-Destructive: The technique is non-destructive, allowing for repeated measurements or further analysis of the same sample.[17]

  • Structural Elucidation: NMR provides rich structural information, which can aid in the identification of unknown metabolites that incorporate the ¹³C label.[16]

Specifically, using Vitamin C-6-¹³C allows researchers to track the carbon that is directly involved in the formation of the six-carbon sugar acid backbone, providing a clear entry point into central carbon metabolism.

Experimental Design and Workflow

A successful ¹³C-MFA experiment requires careful planning. The overall workflow involves several critical stages, from initial cell culture to final data interpretation.

G cluster_0 Pre-Analytical Phase cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis A 1. Cell Culture & Adaptation (Define media conditions) B 2. Isotope Labeling (Introduce Vitamin C-6-13C) A->B Achieve steady state C 3. Metabolism Quenching (e.g., Cold Methanol) B->C Time-course sampling D 4. Metabolite Extraction (e.g., Folch or Bligh-Dyer) C->D Separate phases E 5. NMR Sample Preparation (Lyophilization & Resuspension) D->E Prepare for NMR F 6. NMR Data Acquisition (1D 13C, 2D HSQC) E->F Insert into spectrometer G 7. Spectral Processing (Phasing, Baseline Correction) F->G Process FID H 8. Data Analysis & Flux Modeling (Identify labeled metabolites, quantify enrichment) G->H Interpret spectra VitC Vitamin C-6-13C DHA Dehydroascorbic Acid (DHA) VitC->DHA Oxidation DKG 2,3-diketo-L-gulonate DHA->DKG Hydrolysis Xylulose L-Xylulose DKG->Xylulose Decarboxylation X5P Xylulose-5-P Xylulose->X5P Phosphorylation PPP Pentose Phosphate Pathway (PPP) X5P->PPP Glycolysis Glycolysis PPP->Glycolysis produces Glyceraldehyde-3-P & Fructose-6-P Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA via Acetyl-CoA

Caption: Potential metabolic fate of the Vitamin C-6-¹³C label.

Detailed Experimental Protocols

These protocols are designed to serve as a robust starting point. Optimization may be required depending on the specific cell line and experimental goals.

Protocol 1: Cell Culture and Isotope Labeling

Rationale: The goal is to achieve an isotopic steady state, where the enrichment of intracellular metabolites becomes constant. [3]This ensures that the measured labeling patterns reflect the underlying metabolic fluxes. Using dialyzed serum is crucial to avoid introducing unlabeled metabolites that would dilute the tracer.

Methodology:

  • Cell Seeding: Plate cells at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in their standard growth medium.

  • Media Adaptation: One day before labeling, switch the cells to a custom-formulated medium that is identical to the labeling medium but contains unlabeled (¹²C) L-ascorbic acid. This step adapts the cells to the experimental medium.

  • Initiate Labeling: To start the experiment, aspirate the adaptation medium, wash cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add Labeling Medium: Add pre-warmed labeling medium containing a known concentration of Vitamin C-6-¹³C (e.g., 100-500 µM, concentration should be optimized) and 10% dialyzed Fetal Bovine Serum. [6]5. Incubation: Incubate the cells for a duration sufficient to approach isotopic steady state. This can range from hours to days depending on the cell type's proliferation rate and metabolic activity. A time-course experiment is recommended to determine the optimal labeling time.

Protocol 2: Metabolite Quenching and Extraction

Rationale: Metabolic activity must be instantly halted ("quenched") to prevent changes in metabolite levels after the experiment is stopped. [6]A rapid wash with ice-cold saline followed by quenching with a cold solvent is effective. The extraction method separates polar metabolites (for NMR) from lipids and proteins.

Methodology:

  • Quenching: Place the culture plate on ice. Quickly aspirate the labeling medium and wash the cells twice with 5 mL of ice-cold 0.9% NaCl solution.

  • Add Quenching/Extraction Solvent: Immediately add 1 mL of ice-cold 80:20 methanol/water solution (-80°C) to the plate. [6]3. Cell Lysis: Scrape the cells into the methanol solution and transfer the entire cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.

  • Vortex and Centrifuge: Vortex the tube vigorously for 1 minute and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. This is your metabolite extract.

Protocol 3: NMR Sample Preparation and Data Acquisition

Rationale: The sample must be prepared in a deuterated solvent for the NMR spectrometer's lock system. Adding a chemical shift standard ensures accurate referencing of the spectra. The acquisition parameters are chosen to provide good signal-to-noise in a reasonable amount of time while ensuring quantitative reliability where needed.

Methodology:

  • Lyophilization: Freeze the metabolite extract in liquid nitrogen and lyophilize to dryness using a speed vacuum concentrator. This removes the volatile solvents.

  • Resuspension: Reconstitute the dried metabolite pellet in a fixed volume (e.g., 500 µL) of a deuterated buffer (e.g., 100 mM phosphate buffer in D₂O, pH 7.4). The buffer helps maintain a stable pH, which is critical as chemical shifts can be pH-dependent. [18]3. Add Standard: Add a known concentration of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing (δ = 0.0 ppm) and quantification.

  • Transfer to NMR Tube: Transfer the final solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire NMR data on a high-field spectrometer (≥600 MHz is recommended for metabolomics to achieve better signal dispersion).

Parameter 1D ¹³C {¹H} Spectrum Rationale
Pulse Program zgpg30 (or similar with proton decoupling)Acquires a standard 1D carbon spectrum with proton decoupling to produce sharp singlets. [15]
Spectral Width ~200-240 ppmCovers the entire range of expected chemical shifts for organic molecules. [7]
Acquisition Time 1.0 - 1.5 sBalances resolution and signal-to-noise.
Relaxation Delay (d1) 2 - 5 sAllows for sufficient relaxation of carbon nuclei between scans for better quantitation.
Number of Scans (ns) 2k - 10k+Dependent on sample concentration; more scans are needed to achieve adequate signal-to-noise. [15]
Temperature 298 K (25 °C)Standard temperature for metabolomics experiments to ensure consistency.

For more detailed structural information and assignment, it is highly recommended to also acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment correlates each carbon with its directly attached proton(s), greatly aiding in the identification of metabolites. [19]

Data Processing and Interpretation

  • Processing: The raw NMR data (Free Induction Decay, FID) should be processed using appropriate software (e.g., TopSpin, MestReNova, NMRPipe). This involves Fourier transformation, phasing, baseline correction, and referencing to the internal standard.

  • Identification of Labeled Metabolites: Compare the acquired ¹³C spectra from labeled samples to control (unlabeled) samples. The appearance of significantly enhanced peaks in the labeled spectra indicates the incorporation of the ¹³C atom from Vitamin C-6-¹³C. Use databases like the Human Metabolome Database (HMDB) or Biological Magnetic Resonance Bank (BMRB) to help identify metabolites based on their chemical shifts.

  • Quantifying Enrichment: The level of ¹³C enrichment in a specific metabolite can be determined by comparing the integral of the ¹³C peak in the labeled sample to a known standard or by analyzing the ¹³C satellites in a high-resolution ¹H NMR spectrum.

  • Tracing the Label: By identifying which downstream metabolites are labeled and at which carbon positions (if advanced 2D NMR techniques are used), you can deduce the active metabolic pathways. For example, if the ¹³C label appears in pyruvate, it suggests that the carbon backbone of Vitamin C has entered glycolysis.

References

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering, 3(3), 195-206. Available at: [Link]

  • Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2019). Nuclear Magnetic Resonance Measurement of Metabolic Flux Using 13 C and 1 H Signals. Springer Protocols.
  • Antoniewicz, M. R. (2018). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. Available at: [Link]

  • Himmelreich, U., Drew, K. N., Serianni, A. S., & Kuchel, P. W. (1998). 13C NMR Studies of Vitamin C Transport and Its Redox Cycling in Human Erythrocytes. Biochemistry, 37(20), 7578-7588. Available at: [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering, 56, 1-9. Available at: [Link]

  • Lane, A. N., & Fan, T. W.-M. (2018). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. Available at: [Link]

  • Beck, J., Schlippenbach, J., & Beck, E. (1998). Ascorbic acid, a vitamin, is observed by in vivo13C nuclear magnetic resonance spectroscopy of rat liver. American Journal of Physiology-Endocrinology and Metabolism, 274(1), E65-E71. Available at: [Link]

  • PubMed. (1998). Ascorbic acid, a vitamin, is observed by in vivo 13C nuclear magnetic resonance spectroscopy of rat liver. Available at: [Link]

  • Edison, A. S., Le Guennec, A., Delaglio, F., & Kupce, E. (2020). Practical Guidelines for 13 C-Based NMR Metabolomics. In NMR-Based Metabolomics (pp. 71-97). Humana, New York, NY. Available at: [Link]

  • Zhang, T., et al. (2023). Stable 13 C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study. Springer Protocols.
  • Bingol, K., & Brüschweiler, R. (2015). 13C NMR Metabolomics: INADEQUATE Network Analysis. Analytical chemistry, 87(15), 7891–7897. Available at: [Link]

  • Beck, J., et al. (1998). Ascorbic acid, a vitamin, is observed by in vivo 13C nuclear magnetic resonance spectroscopy of rat liver. American Journal of Physiology. Endocrinology and Metabolism, 274(1 Pt 1), E65-71. Available at: [Link]

  • Emwas, A.-H., et al. (2021). Sample Preparation and Data Analysis for NMR-Based Metabolomics. Methods in Molecular Biology. Available at: [Link]

  • PubMed. (1998). 13C NMR studies of vitamin C transport and its redox cycling in human erythrocytes. Available at: [Link]

  • Amiel, A., et al. (2021). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC.
  • Clendinen, C. S., et al. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 86(18), 9242-9250. Available at: [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2015). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 47(5), e158. Available at: [Link]

  • Edison, A., et al. (2019). Practical Guidelines to 13C-based NMR Metabolomics. NIST. Available at: [Link]

  • Le, A., et al. (2012). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 14(2), 163–171. Available at: [Link]

  • Frikke-Schmidt, H., et al. (2001). Stable isotope-labelled vitamin C as a probe for vitamin C absorption by human subjects. The British journal of nutrition, 85(1), 53–59.
  • Grankvist, K., et al. (2018). Profiling the metabolism of human cells by deep 13C labeling. Cell reports, 22(13), 3569–3579. Available at: [Link]

  • Chen, X., et al. (2020). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. International journal of molecular sciences, 21(3), 779. Available at: [Link]

  • Satake, M., et al. (2003). Vitamin C metabolomic mapping in the lens with 6-deoxy-6-fluoro-ascorbic acid and high-resolution 19F-NMR spectroscopy. Investigative ophthalmology & visual science, 44(5), 2057–2067. Available at: [Link]

  • Liu, X., et al. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. Available at: [Link]

  • Li, Y., et al. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Metabolites, 14(6), 333. Available at: [Link]

  • Sim, J., et al. (2017).
  • Gowda, G. A. N., & Raftery, D. (2014). NMR Spectroscopy for Metabolomics and Metabolic Profiling. Analytical Chemistry, 86(11), 5643-5658.
  • Stable Isotope. (n.d.). Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. Available at: [Link]

  • Satake, M., et al. (2003). Vitamin C Metabolomic Mapping in the Lens with 6-Deoxy-6-fluoro-ascorbic Acid and High-Resolution¹⁹F-NMR Spectroscopy. Investigative Ophthalmology & Visual Science, 44(5), 2057-2067. Available at: [Link]

  • Park, J. M., et al. (2019). 13 C-Based Metabolic Flux Analysis: Fundamentals and Practice. Methods in molecular biology, 1893, 119–147.
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Sources

Application

Quantitative Analysis of Vitamin C in Biological Matrices using Stable Isotope Dilution LC-MS/MS with Vitamin C-6-¹³C

An Application Note for Drug Development and Clinical Research Professionals Abstract L-ascorbic acid (Vitamin C) is a vital water-soluble antioxidant and enzymatic cofactor, but its inherent instability poses significan...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development and Clinical Research Professionals

Abstract

L-ascorbic acid (Vitamin C) is a vital water-soluble antioxidant and enzymatic cofactor, but its inherent instability poses significant challenges for accurate quantification in biological matrices. This application note provides a detailed, field-proven guide for the sample preparation and analysis of Vitamin C using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By employing Vitamin C-6-¹³C as a stable isotope-labeled internal standard (SIL-IS), the described method ensures high accuracy and precision by correcting for matrix effects and procedural analyte loss. We present comprehensive protocols for sample stabilization, protein precipitation, and instrument setup, designed to provide a self-validating and robust workflow for researchers in clinical diagnostics and drug development.

Foundational Principles: The Imperative for Isotopic Dilution

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1][2][3] For quantitative studies, particularly in complex biological fluids like plasma or serum, its precision is maximized through the use of Stable Isotope Dilution Analysis (SIDA).

A SIL-IS, such as Vitamin C-6-¹³C, is the cornerstone of a robust quantitative assay.[4] It is chemically identical to the endogenous analyte (Vitamin C) but has a greater mass due to the incorporation of heavy isotopes (¹³C). When introduced into a sample at the beginning of the preparation process, the SIL-IS experiences the exact same processing conditions, extraction efficiencies, and ionization suppression or enhancement as the target analyte.[5][6][7] By calculating the ratio of the analyte's signal to the constant signal of the internal standard, the method effectively nullifies variations, leading to unparalleled accuracy and precision.[6]

Vitamin C is notoriously labile, susceptible to oxidation which is accelerated by factors like elevated pH, temperature, light, and the presence of metal ions.[8][9] Therefore, a meticulously controlled pre-analytical and sample preparation workflow is not just recommended; it is essential for data integrity.

Pre-Analytical and Handling Protocol: Preserving Analyte Integrity

The validity of any Vitamin C measurement begins the moment the sample is collected. Immediate and proper handling is the most critical phase of the entire workflow.

Core Tenets of Vitamin C Stabilization:

  • Anticoagulant Choice: Collect whole blood in tubes containing EDTA. EDTA acts as a chelating agent, sequestering metal ions (e.g., Cu²⁺, Fe²⁺) that catalyze the oxidative degradation of ascorbic acid.

  • Temperature Control: All processing steps must be conducted at low temperatures (i.e., on ice or at 4°C).[9][10] Immediately after collection, place blood tubes in an ice bath. Centrifugation should be performed in a refrigerated centrifuge.

  • Light Protection: Ascorbic acid is sensitive to photodegradation. Use amber or foil-wrapped tubes to minimize light exposure throughout the process.[11]

  • Acidification: The stability of ascorbic acid is significantly enhanced at low pH. The addition of an acid serves the dual purpose of precipitating proteins and preserving the analyte.[10][11] Trichloroacetic acid (TCA) and metaphosphoric acid (MPA) are highly effective for this purpose.[12][13][14]

Immediate Plasma Processing Protocol:

  • Centrifuge EDTA whole blood at approximately 1,500 x g for 10 minutes at 4°C within 30 minutes of collection.[10][15]

  • Immediately transfer the resulting plasma to a fresh, labeled polypropylene tube kept on ice.

  • Proceed directly to the protein precipitation step. If immediate processing is not possible, the plasma must be stabilized with an acid before freezing. For long-term storage, stabilized extracts should be kept at -80°C and protected from light.[9][10] Minimize freeze-thaw cycles.[10]

Preparation of Standards and Solutions

Accurate quantification is predicated on the quality of the calibration standards. All solutions should be prepared using low-adsorption polypropylene labware to prevent analyte loss.[10]

3.1. Internal Standard (IS) Stock and Working Solution

  • Vitamin C-6-¹³C Stock (1 mg/mL): Accurately weigh 10 mg of Vitamin C-6-¹³C. Dissolve in 10 mL of a solution containing 10% (w/v) Metaphosphoric Acid (MPA) in HPLC-grade water. This creates a stabilized stock solution. Aliquot into amber, screw-cap tubes and store at -80°C.

  • Working IS Solution (1 µg/mL in Precipitation Solvent): Prepare this solution fresh daily and keep it on ice. Add 100 µL of the 1 mg/mL IS stock solution to 100 mL of ice-cold, acidified acetonitrile (containing 0.1% formic acid).[16][17] This solution will be used to precipitate proteins and deliver the internal standard simultaneously.

3.2. Calibration Curve and Quality Control (QC) Samples

  • Unlabeled Vitamin C Stock (1 mg/mL): Prepare identically to the IS stock, using unlabeled L-ascorbic acid.

  • Surrogate Matrix: Use a suitable surrogate matrix, such as stripped human serum, for preparing calibrators and QCs. This mimics the properties of the actual samples without containing the endogenous analyte.

  • Preparation of Calibrators and QCs: Perform serial dilutions of the unlabeled Vitamin C stock into the surrogate matrix to create a calibration curve covering the expected physiological range (e.g., 0.1 to 50 µg/mL). Independently prepare QC samples at low, medium, and high concentration levels.

Experimental Protocol: Protein Precipitation of Plasma Samples

This protocol is designed for efficiency and robustness, ensuring effective protein removal and analyte stabilization.

  • Thawing: Thaw plasma samples, calibrators, and QCs in an ice bath.

  • Aliquotting: In a 1.5 mL polypropylene microcentrifuge tube on ice, add 100 µL of the plasma sample (or calibrator/QC).

  • Precipitation & IS Spiking: Add 300 µL of the ice-cold Working IS Solution (1 µg/mL Vitamin C-6-¹³C in acidified acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma is critical for efficient protein precipitation.[17][18]

  • Vortexing: Cap the tubes immediately and vortex vigorously for 30-60 seconds to ensure complete denaturation and precipitation of proteins.[10]

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[10] This will create a tight pellet of precipitated proteins.

  • Supernatant Transfer: Carefully aspirate approximately 250 µL of the clear supernatant and transfer it to an amber autosampler vial with a low-volume insert. Be careful not to disturb the protein pellet.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

G cluster_pre Pre-Analytical Phase cluster_prep Sample Preparation Workflow Collect 1. Collect Whole Blood (EDTA tube, on ice) Centrifuge_Blood 2. Centrifuge at 4°C (1500 x g, 10 min) Collect->Centrifuge_Blood Plasma 3. Aliquot 100 µL Plasma (on ice) Centrifuge_Blood->Plasma Add_IS 4. Add 300 µL Cold Working IS (ACN + 0.1% FA + ¹³C-VitC) Plasma->Add_IS 3:1 Solvent:Plasma Ratio Vortex 5. Vortex Vigorously (30-60 sec) Add_IS->Vortex Centrifuge_Pellet 6. Centrifuge at 4°C (14,000 x g, 10 min) Vortex->Centrifuge_Pellet Transfer 7. Transfer Supernatant to Autosampler Vial Centrifuge_Pellet->Transfer Analysis Inject into LC-MS/MS Transfer->Analysis G cluster_workflow End-to-End Analytical Logic cluster_data Data Processing & Quantification Sample_Receipt Sample Receipt (Plasma, Calibrators, QCs) Sample_Prep Sample Preparation (Protein Precipitation Protocol) Sample_Receipt->Sample_Prep LC_MS LC-MS/MS Analysis (MRM Detection) Sample_Prep->LC_MS Integration Peak Integration (Area for Analyte & IS) LC_MS->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Cal_Curve Generate Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Quantify Interpolate Sample Concentration Cal_Curve->Quantify Result Report Final Concentration (µg/mL) Quantify->Result

Sources

Method

Application Note: High-Precision Quantification of Vitamin C in Biological Matrices Using L-Ascorbic Acid-13C6 via LC-MS/MS

Introduction & Mechanistic Rationale Quantifying Vitamin C (L-ascorbic acid, AA) in biological matrices presents a notorious analytical challenge. Ascorbic acid is highly labile; it rapidly oxidizes to dehydroascorbic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Quantifying Vitamin C (L-ascorbic acid, AA) in biological matrices presents a notorious analytical challenge. Ascorbic acid is highly labile; it rapidly oxidizes to dehydroascorbic acid (DHA) in the presence of light, heat, or trace transition metals, and subsequently undergoes irreversible hydrolysis to 2,3-diketogulonic acid (DKG) at physiological pH[1][2].

To achieve robust, reproducible quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. However, LC-MS/MS is susceptible to matrix effects (ion suppression or enhancement) during electrospray ionization (ESI). To mitigate this, a stable isotope-labeled internal standard (SIL-IS) is mandatory.

Why L-Ascorbic Acid-13C6? While deuterated standards are common in mass spectrometry, they are fundamentally flawed for ascorbic acid analysis. The labile protons (hydroxyl groups) in ascorbic acid readily undergo hydrogen-deuterium exchange with aqueous solvents, especially under the highly acidic conditions required to stabilize the molecule.

L-Ascorbic acid-13C6 solves this by incorporating six Carbon-13 atoms directly into the molecular backbone, providing a stable +6 Da mass shift (m/z 181.0 vs. 175.0 in negative ESI)[3][4]. This ensures perfect chromatographic co-elution with endogenous ascorbic acid, allowing the internal standard to dynamically correct for both degradation during sample preparation and matrix effects during ionization[4][5].

Degradation AA L-Ascorbic Acid (AA) m/z 175 DHA Dehydroascorbic Acid (DHA) m/z 173 AA->DHA Oxidation (O2, Cu2+/Fe3+) DHA->AA Reduction (DTT/TCEP) DKG 2,3-Diketogulonic Acid Irreversible DHA->DKG Hydrolysis (pH > 4)

Caption: Ascorbic acid degradation pathway highlighting the necessity of acidic stabilization.

Experimental Design: A Self-Validating Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. By introducing the 13C6 internal standard at the very first step of sample collection, any subsequent volumetric losses or oxidative degradation affect the endogenous analyte and the internal standard equally. The final quantification relies strictly on the ratio of their peak areas, inherently validating the extraction efficiency.

Reagents and Materials
  • Analytes: L-Ascorbic acid (Reference Standard), L-Ascorbic acid-13C6 (Internal Standard, 99 atom % 13C)[4].

  • Stabilization Buffer: 5% Meta-phosphoric acid (MPA) with 1 mM EDTA in LC-MS grade water. Causality: MPA lowers the pH to < 3, preventing the hydrolysis of DHA, while EDTA chelates trace metals that catalyze oxidation[1][2].

  • Reducing Agent (Optional for Total Vitamin C): Dithiothreitol (DTT)[2].

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Step-by-Step Methodology

Step 1: Preparation of Internal Standard (IS) Working Solution

  • Reconstitute L-Ascorbic acid-13C6 in 5% MPA buffer to a stock concentration of 1 mg/mL.

  • Dilute with 5% MPA to create a 10 µg/mL IS Working Solution. Note: Always store in amber vials at -80°C to prevent photo-oxidation.

Step 2: Sample Collection and Immediate Stabilization

  • Collect whole blood in EDTA tubes and centrifuge immediately (4°C, 3000 x g, 10 min) to separate plasma.

  • Critical Step: Within 30 minutes of collection, transfer 100 µL of plasma into a microcentrifuge tube containing 400 µL of ice-cold 5% MPA buffer. Vortex for 10 seconds. Causality: Immediate acidification precipitates plasma proteins and halts enzymatic/chemical degradation[1][2].

Step 3: Internal Standard Spiking & Extraction

  • Add 20 µL of the IS Working Solution (10 µg/mL L-Ascorbic acid-13C6) to the stabilized sample.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the clear supernatant to an amber LC-MS autosampler vial.

G A 1. Plasma Collection (EDTA Tubes, 4°C) B 2. Immediate Acidification (Add 5% MPA Buffer) A->B C 3. Spike Internal Standard (L-Ascorbic acid-13C6) B->C D 4. Protein Precipitation (Centrifuge 14,000 x g) C->D E 5. LC-MS/MS Analysis (Negative ESI, MRM) D->E

Caption: Workflow for Vitamin C stabilization and quantification using 13C6 internal standard.

Instrumental Conditions (LC-MS/MS)

Ascorbic acid is highly polar and retains poorly on standard C18 columns. A modified reversed-phase approach (using a high-aqueous gradient) or HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended[1][5].

Mass Spectrometry Parameters: Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

Table 1: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
L-Ascorbic Acid (AA) 175.0115.05012
L-Ascorbic Acid-13C6 (IS) 181.0119.05012

Causality of Fragmentation: The primary fragment for endogenous ascorbic acid (m/z 115.0) results from the loss of a C2H4O2 neutral fragment (60 Da). For the 13C6 isotope, the corresponding loss involves two 13C atoms, resulting in a neutral loss of 62 Da, yielding the m/z 119.0 product ion.

Method Validation and Data Presentation

A robust assay must demonstrate linearity, precision, and high recovery. The use of L-Ascorbic acid-13C6 effectively normalizes matrix effects, which are often the primary source of variance in LC-MS/MS bioanalysis[4].

Table 2: Representative Validation Metrics for Plasma Ascorbic Acid

Validation ParameterSpecification / Result
Linear Dynamic Range 1.0 – 40.0 µg/mL[1]
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.10 µg/mL[5]
Intra-day Precision (CV%) ≤ 4.5%
Inter-day Precision (CV%) ≤ 6.2%
Matrix Effect (Normalized by IS) 98% - 102%
Mean Extraction Recovery > 95%

Conclusion

The quantification of Vitamin C in biological matrices is fundamentally limited by the molecule's instability. By combining immediate chemical stabilization (MPA + EDTA) with the isotopic fidelity of L-Ascorbic acid-13C6, laboratories can establish a self-validating, high-throughput LC-MS/MS workflow[1][2]. The 13C6 internal standard is critical: it resists isotopic exchange, perfectly mirrors the chromatographic behavior of endogenous Vitamin C, and neutralizes matrix-induced ionization suppression, ensuring unparalleled analytical accuracy for clinical and pharmacokinetic research.

References

  • Source: National Institutes of Health (NIH)
  • Source: Centers for Disease Control and Prevention (CDC)
  • L-Ascorbic acid-13C6 (L-Ascorbate-13C6)
  • L-Ascorbic acid-13C6 13C 99atom , 99 CP 1354064-87-1 Source: Sigma-Aldrich URL
  • Methods for detecting vitamin C by mass spectrometry Source: Google Patents URL

Sources

Application

Vitamin C-6-13C cell culture media supplementation protocol for fibroblasts

Application Note: Stable Isotope Tracing of Ascorbate Metabolism Using Vitamin C-6-¹³C in Human Fibroblasts Executive Summary & Mechanistic Rationale Ascorbic acid (Vitamin C) is an indispensable molecule in fibroblast b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stable Isotope Tracing of Ascorbate Metabolism Using Vitamin C-6-¹³C in Human Fibroblasts

Executive Summary & Mechanistic Rationale

Ascorbic acid (Vitamin C) is an indispensable molecule in fibroblast biology, serving not merely as an antioxidant but as an essential cofactor for Fe²⁺/2-oxoglutarate-dependent dioxygenases. These enzymes include prolyl and lysyl hydroxylases, which are required for the stabilization of the collagen triple helix, and TET (Ten-Eleven Translocation) enzymes, which drive DNA demethylation. Fibroblasts cultured in standard basal media lacking ascorbate exhibit dilated endoplasmic reticula, defective intercellular fibril formation, and diminished metabolic activity[1].

While routine cell culture and tissue engineering often utilize stable derivatives like Ascorbic acid-2-phosphate (AA2P) to bypass the rapid oxidation of L-ascorbic acid[2], metabolic flux analysis requires the use of native isotopologues. Tracing the carbon skeleton using Vitamin C-6-¹³C allows researchers to map the intracellular recycling of dehydroascorbic acid (DHA), track the partitioning of ascorbate into metabolic byproducts (e.g., oxalate, threonate), and quantify its consumption during extracellular matrix (ECM) synthesis.

Because native L-ascorbic acid is highly unstable at physiological pH and oxygen tensions[3], standard pulse-chase protocols are insufficient. This application note details a self-validating, causality-driven protocol for ¹³C-ascorbate supplementation, ensuring high isotopic enrichment and the prevention of pre-analytical metabolite degradation.

Transport and Metabolic Fate of ¹³C-Ascorbate

To effectively design a tracing experiment, one must understand the dual-entry mechanism of ascorbate in fibroblasts. Vitamin C-6-¹³C enters the cell directly via the Sodium-Dependent Vitamin C Transporter 2 (SVCT2). However, in the oxygen-rich environment of the culture media, a fraction spontaneously oxidizes to DHA-6-¹³C, which is rapidly taken up by facilitative glucose transporters (GLUT1/3) and subsequently reduced back to ascorbate intracellularly.

G cluster_ext Extracellular Environment (Culture Media) cluster_int Intracellular Space (Fibroblast) VC_ext Vitamin C-6-13C (Ascorbate) DHA_ext DHA-6-13C (Dehydroascorbic Acid) VC_ext->DHA_ext Spontaneous Oxidation SVCT2 SVCT2 Transporter (Na+ Dependent) VC_ext->SVCT2 GLUT GLUT1/3 Transporters (Facilitated Diffusion) DHA_ext->GLUT VC_int Intracellular Vitamin C-6-13C SVCT2->VC_int DHA_int Intracellular DHA-6-13C GLUT->DHA_int Enz1 Prolyl/Lysyl Hydroxylases (Collagen Synthesis) VC_int->Enz1 Essential Cofactor Enz2 TET Dioxygenases (Epigenetic Regulation) VC_int->Enz2 Essential Cofactor Degradation 13C-Oxalate / 13C-Threonate (Metabolic Byproducts) VC_int->Degradation Catabolism DHA_int->VC_int Enzymatic Reduction (GSH / TRXR)

Fig 1: Transport and metabolic fate of Vitamin C-6-13C in cultured fibroblasts.

Comparative Analysis of Supplementation Modalities

Choosing the correct form of ascorbate is the most critical variable in fibroblast culture. The table below summarizes why Vitamin C-6-¹³C requires specialized handling compared to routine culture supplements.

Supplement ModalityChemical Stability (37°C, pH 7.4)Cellular Uptake MechanismPrimary Application SuitabilityLimitations & Drawbacks
L-Ascorbic Acid (Unlabeled) Low (Half-life ~2-4 hours)SVCT2 (ascorbate) & GLUTs (as DHA)Short-term ROS scavenging; baseline physiological studies.Requires daily supplementation; rapid degradation limits steady-state availability[3].
Ascorbic Acid-2-Phosphate (AA2P) High (Stable for days)Cleaved to ascorbate by membrane phosphatases3D Tissue Engineering; long-term collagen deposition assays[2].Cannot be used for highly specific carbon tracing; alters natural uptake kinetics.
Vitamin C-6-¹³C Low (Half-life ~2-4 hours)SVCT2 (ascorbate) & GLUTs (as DHA)Metabolic Flux Analysis; Isotope Tracing; LC-MS/MS. High cost; necessitates rigorous daily media exchange and rapid quenching protocols.

Step-by-Step Vitamin C-6-¹³C Tracing Protocol

This protocol is engineered as a self-validating system. Every step includes the underlying causality to ensure researchers understand why a deviation will compromise the ¹³C enrichment data.

Phase 1: Cell Adaptation and Matrix Depletion

Standard Fetal Bovine Serum (FBS) contains trace amounts of unlabeled vitamins and metabolites that will dilute your ¹³C fractional enrichment.

  • Media Preparation: Prepare tracing media using DMEM (without Ascorbic Acid) supplemented with 10% Dialyzed FBS (dFBS). Dialysis removes low-molecular-weight compounds (<10 kDa), ensuring the cells rely entirely on the exogenous ¹³C-ascorbate provided.

  • Seeding: Seed human dermal or cardiac fibroblasts in 6-well plates at a density of 2×105 cells/well.

  • Adaptation: Culture cells in the dFBS media for 48 hours prior to the experiment to deplete intracellular pools of unlabeled ascorbate.

Phase 2: Isotope Labeling & Daily Supplementation

Because a concentration of 50 µg/mL (approx. 284 µM) is required to correct morphological defects and stimulate fibril formation[1], we must maintain this concentration despite the molecule's instability.

  • Stock Preparation (Daily): Weigh and dissolve Vitamin C-6-¹³C in sterile, degassed ultra-pure water to create a 100 mM stock. Causality: Degassed water minimizes immediate oxidation. Do not store this stock at 4°C for reuse. It must be made fresh daily or aliquoted and flash-frozen at -80°C.

  • Media Spiking: Dilute the stock into the pre-warmed dFBS tracing media to a final concentration of 50 µg/mL.

  • Supplementation: Aspirate old media and add 2 mL of the ¹³C-spiked media to each well. Repeat this media exchange every 24 hours for the duration of the tracing period (typically 48 to 72 hours).

    • Validation Checkpoint: By day 3, observe the cells under phase-contrast microscopy. Successfully supplemented fibroblasts will exhibit a tightly bound matrix and organized morphology, contrasting with the dilated appearance of ascorbate-deficient controls[1].

Phase 3: Metabolic Quenching and Extraction

Metabolite turnover occurs in seconds. If cells are trypsinized or washed with warm buffers, the ¹³C-ascorbate pool will rapidly oxidize or degrade before LC-MS analysis.

  • Preparation: Pre-cool 100% Methanol on dry ice (-80°C). Keep Hank's Balanced Salt Solution (HBSS) on ice (4°C).

  • Washing: When cells reach 75-80% confluency, place the 6-well plate on ice. Quickly aspirate the media and rinse the wells twice with 500 µL of cold HBSS to remove extracellular ¹³C-ascorbate and DHA[4].

  • Quenching: Immediately add 600 µL of the -80°C pre-cooled 100% methanol to each well. Transfer the plate directly onto a bed of dry ice. Causality: The extreme cold instantly denatures metabolic enzymes, freezing the intracellular ¹³C flux at that exact moment[4].

  • Harvesting: Use a sterile cell scraper to mechanically detach the quenched cells[4]. Transfer the methanol-cell suspension into pre-chilled microcentrifuge tubes.

  • Storage: Store the lysates at -80°C until you are ready to proceed with centrifugation and LC-MS/MS injection.

Troubleshooting & Analytical Considerations

  • Low ¹³C Fractional Enrichment in Downstream Metabolites:

    • Cause: Endogenous unlabeled ascorbate in the serum.

    • Solution: Ensure the FBS is strictly dialyzed (cutoff <10 kDa). Verify that the basal DMEM does not contain hidden vitamin proprietary blends.

  • High Levels of ¹³C-DHA but Low Intracellular ¹³C-Ascorbate:

    • Cause: Oxidative stress in the culture environment or delayed quenching.

    • Solution: Ensure the extraction process (Phase 3) takes less than 30 seconds per well. Prolonged exposure to ambient air during washing will artificially inflate the DHA/Ascorbate ratio.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ionization Efficiency for Vitamin C-6-13C in LC-MS

Welcome to the Technical Support Center for Liquid Chromatography-Mass Spectrometry (LC-MS) optimization. Vitamin C-6-13C (13C6-L-ascorbic acid) is the gold-standard stable isotope internal standard used for the precise...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Liquid Chromatography-Mass Spectrometry (LC-MS) optimization. Vitamin C-6-13C (13C6-L-ascorbic acid) is the gold-standard stable isotope internal standard used for the precise quantification of ascorbic acid in biological and food matrices. However, its low molecular weight, high polarity, and extreme susceptibility to oxidative degradation make achieving high ionization efficiency a significant analytical challenge.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you maximize signal intensity and stability.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: Why is my Vitamin C-6-13C signal intensity unexpectedly low or split into multiple peaks? A: The most common cause of poor signal is utilizing the incorrect electrospray ionization (ESI) polarity. Ascorbic acid and its isotopologues are highly polar molecules with acidic enediol hydroxyl groups (pKa ~4.2). Because they readily lose a proton, ESI in negative ion mode (ESI-) is universally preferred over positive mode[1][2]. In ESI-, Vitamin C-6-13C yields a highly stable, deprotonated precursor ion ([M-H]-) at m/z 181.10[3]. Causality: If you attempt to use positive mode, the molecule struggles to accept a proton, leading to poor ionization efficiency and the formation of complex, unpredictable sodium or potassium adducts that split your ion current and drastically reduce sensitivity[4].

Q2: How does mobile phase pH affect the ESI- ionization efficiency of Vitamin C-6-13C? A: It is a common misconception that negative ion mode requires a basic mobile phase to pre-deprotonate the analyte. In reality, adding weak volatile acids (like 0.1% formic acid) combined with ammonium formate or ammonium acetate is highly effective for Vitamin C[5][6]. Causality: A strictly neutral or basic pH fully deprotonates ascorbic acid in solution, which causes it to elute in the void volume of standard reversed-phase (C18) columns due to extreme hydrophilicity. A slightly acidic buffered system (e.g., pH 3–4) ensures the analyte remains sufficiently protonated for chromatographic retention, while the high-voltage ESI source easily strips the proton during the gas-phase droplet desolvation process[5][7]. Ammonium acetate specifically has been shown to improve both retention and ionization efficiency for ascorbic acid[6].

Q3: My internal standard signal degrades rapidly over a 12-hour autosampler queue. How do I prevent this? A: Ascorbic acid is notorious for rapid in-vitro oxidation to dehydroascorbic acid (DHAA), effectively depleting your m/z 181 precursor pool. Causality: Dissolved oxygen, ambient light, and trace metal ions in the sample matrix catalyze the oxidation of the enediol group. Solution: You must quench this reaction during sample preparation. Extract and dilute your samples using a stabilizing acidic solution, such as metaphosphoric acid (MPA) or trichloroacetic acid (TCA)[2][5]. Furthermore, maintain the autosampler at 4°C and use amber vials to prevent photo-oxidation[5].

Part 2: Experimental Protocols

Protocol 1: Self-Validating Mobile Phase & MS Source Optimization

To ensure your MS parameters translate accurately to your actual chromatographic run, use this post-column infusion method.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µg/mL tuning solution of Vitamin C-6-13C in a 50:50 mixture of Mobile Phase A (e.g., 5 mM ammonium acetate + 0.1% formic acid) and Mobile Phase B (acetonitrile + 0.1% formic acid).

  • Simulation Setup: Connect a syringe pump to a T-junction that merges with the LC column effluent. Pump the tuning solution at 10 µL/min while running the LC at your intended flow rate (e.g., 0.4 mL/min). Why? This self-validating step ensures the ESI source is tuned under the exact desolvation load and solvent viscosity of your actual assay.

  • Polarity & Precursor: Set the mass spectrometer to ESI Negative mode and monitor m/z 181.10[3].

  • Voltage Tuning: Ramp the Capillary Voltage from -2.0 kV to -4.5 kV. Select the voltage that yields the highest signal-to-noise ratio (typically around -3.5 kV)[7].

  • Thermal Tuning: Ascorbic acid is thermally labile. Keep the desolvation/drying gas temperature moderate (approx. 300°C–350°C) to prevent in-source thermal degradation while maintaining a nebulizer gas pressure of ~35 psi for efficient aerosolization[7].

Protocol 2: MRM Transition Tuning for Vitamin C-6-13C
  • Isolate the m/z 181.10 precursor in the first quadrupole (Q1).

  • Perform a Collision Energy (CE) sweep from 5 eV to 40 eV using Argon or Nitrogen as the collision gas.

  • Monitor the formation of product ions. Lock the CE that maximizes the 181.10 → 119.10 transition (primary quantifier) and the 181.10 → 90.00 transition (qualifier)[3].

Part 3: Quantitative Data & Parameter Summaries

Table 1: Optimized MRM Transitions for Vitamin C and its 13C6-Isotope

Analyte Precursor Ion (m/z) Product Ions (m/z) Optimal Polarity
Native Ascorbic Acid 175.05 114.85, 86.85 ESI Negative

| Vitamin C-6-13C (IS) | 181.10 | 119.10, 90.00 | ESI Negative |

Data supported by US Patent 8759754[3] and ACS analytical standards[2].

Table 2: Mobile Phase Additive Effects on ESI- Ionization & Retention

Additive Chromatographic Retention (C18) ESI- Signal Intensity Recommendation
None (Water/MeOH only) Poor (Peak tailing, void volume) Moderate Not Recommended
0.1% Formic Acid Moderate High Good baseline choice[5]

| 5 mM Ammonium Acetate | Excellent | Very High | Optimal for LC-MS [6] |

Part 4: Workflows & Logic Visualization

Troubleshooting Start Issue: Low 13C6-Vit C Signal CheckPol Check Ionization Mode Start->CheckPol SetNeg Set to ESI Negative Precursor: m/z 181 CheckPol->SetNeg If Positive Mode CheckMP Check Mobile Phase CheckPol->CheckMP If already ESI- AddBuffer Add Volatile Buffer (Ammonium Acetate) CheckMP->AddBuffer If unbuffered CheckDeg Check Sample Stability CheckMP->CheckDeg If buffered AddMPA Add MPA/TCA Chill to 4°C CheckDeg->AddMPA If oxidation suspected

Troubleshooting logic for resolving low Vitamin C-6-13C signal in LC-MS.

Workflow N1 Sample Prep + 13C6-Vit C IS N2 Stabilization (MPA/TCA) N1->N2 N3 LC Separation (C18/HILIC) N2->N3 N4 ESI- Ionization (Capillary: 3.5 kV) N3->N4 N5 MRM Detection (181 -> 119) N4->N5

End-to-end LC-MS/MS workflow for Vitamin C-6-13C quantification.

References

  • Ascorbic acid for homogenous redox buffering in electrospray ionization–mass spectrometry Source: NIH/PubMed Central URL:[Link]

  • Determination of Ascorbic Acid and Carotenoids in Food Commodities by Liquid Chromatography with Mass Spectrometry Detection Source: ACS Publications URL:[Link]

  • Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices Source: NIH/PubMed Central URL:[Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns Source: Chromatography Online URL:[Link]

  • US8759754B2 - Methods for detecting vitamin C by mass spectrometry Source: Google Patents URL

Sources

Optimization

Technical Support Center: Stabilizing Vitamin C-6-13C in Biological Sample Preparation

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of stable-isotope labeled ascorbate (Vitamin C-6-13C) during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of stable-isotope labeled ascorbate (Vitamin C-6-13C) during biological sample preparation. Ascorbic acid is notoriously unstable; its oxidation not only diminishes the primary analyte pool but also scrambles the 13C-label into downstream metabolites, confounding metabolic flux analyses and pharmacokinetic quantification.

This guide provides a mechanistic breakdown of ascorbate degradation, field-proven troubleshooting FAQs, and a self-validating extraction protocol designed to preserve the integrity of your 13C-labeled samples.

Part 1: The Chemistry of Ascorbate Oxidation (The Mechanistic Failure Point)

To prevent oxidation, we must first understand the causality of the degradation pathway. L-Ascorbic acid (AA) contains an enediol group that readily donates electrons, oxidizing reversibly into dehydroascorbic acid (DHA). While DHA can be salvaged, its lactone ring is highly unstable in aqueous solutions. If not immediately stabilized, DHA undergoes rapid and irreversible hydrolysis to 2,3-diketogulonic acid (DKG). When tracking Vitamin C-6-13C, this irreversible step permanently removes the 13C-label from the ascorbate pool.

OxidationPathway AA L-Ascorbic Acid-6-13C (Stable at low pH) DHA Dehydroascorbic Acid-6-13C (Reversible Oxidation) AA->DHA O2, Fe3+/Cu2+, High pH (Prevent with EDTA/MPA) DHA->AA Reducing Agents (TCEP / DTT) DKG 2,3-Diketogulonic Acid-13C (Irreversible Degradation) DHA->DKG Hydrolysis (Irreversible)

Metabolic oxidation of Vitamin C-6-13C and targeted stabilization intervention points.

Part 2: Core Troubleshooting & FAQs

Q: I am losing my 13C-Ascorbate signal during plasma extraction, even when working strictly on ice. What is causing this? A: Working at 4°C slows down enzymatic degradation but does not halt transition metal-catalyzed oxidation. Trace amounts of iron (Fe³⁺) or copper (Cu²⁺) naturally present in biological matrices (like plasma or tissue) rapidly catalyze the oxidation of L-ascorbic acid to DHA[1]. To break this catalytic cycle, temperature control is insufficient; you must introduce a strong metal chelator such as EDTA or DTPA immediately upon sample collection to sequester these redox-active metals[2].

Q: Which deproteinization acid should I choose for LC-MS/GC-MS workflows? A: 3 and Perchloric acid (PCA) are the gold standards[3]. Acids serve a dual mechanistic purpose: they instantly precipitate proteins (halting the activity of ascorbate oxidase) and lower the pH below 4.0. Ascorbate is vastly more stable when fully protonated because low pH prevents the hydrolysis of the DHA lactone ring[3]. For LC-MS workflows involving 13C-labeled compounds, 5-10% MPA is generally preferred because it provides simultaneous acidification and mild chelation, though it requires fresh preparation daily[4].

Q: To measure "Total 13C-Vitamin C", should I use TCEP, DTT, or EDTA? A: You must differentiate between prevention and reversal. EDTA prevents oxidation by chelating metals, whereas TCEP and DTT reverse oxidation by reducing DHA back to AA. For LC-MS applications, 5 is highly recommended over Dithiothreitol (DTT)[5]. Causality: TCEP is highly effective at the acidic pH required for ascorbate stability (pH < 3), whereas DTT requires a basic pH (> 7) to be fully active—a condition that paradoxically accelerates ascorbate degradation[6]. Furthermore, TCEP does not contain sulfur, significantly reducing ion suppression in electrospray ionization (ESI)[5].

Part 3: Quantitative Comparison of Stabilizers

To optimize your extraction buffer, balance the need for protein precipitation, metal chelation, and MS compatibility.

ReagentPrimary FunctionOptimal ConcentrationLC-MS/GC-MS CompatibilityMechanism of Action
MPA Deproteinization / Acidification5% - 10% (w/v)HighLowers pH < 4; precipitates proteins to halt enzymatic oxidation[4].
PCA Deproteinization0.54 mol/LModerateAggressive protein precipitation; may require neutralization for certain columns[1].
EDTA Chelation1 mM - 2 mMModerate (can suppress ESI)Sequesters Fe³⁺/Cu²⁺ to prevent metal-catalyzed oxidation[2].
TCEP Reduction (DHA → AA)5 mM - 10 mMHighReduces DHA back to AA at low pH; sulfur-free and highly stable[6].
DTT Reduction (DHA → AA)40 mg/mLLowReduces DHA to AA, but requires basic pH which destabilizes AA[7].

Part 4: Validated Step-by-Step Methodology

This protocol relies on a self-validating system to ensure that any DHA formed during handling is reduced back to AA, allowing for accurate quantification of the total 13C-ascorbate pool.

SamplePrep Start Biological Sample (Plasma/Tissue) Quench Acidic Deproteinization (10% MPA + 1mM EDTA) Start->Quench Reduce Reduction of DHA to AA (Add 5mM TCEP, 4°C) Quench->Reduce Centrifuge Centrifugation (14,000 x g, 4°C) Reduce->Centrifuge Analyze LC-MS/GC-MS Analysis (Detect 13C-Isotopologues) Centrifuge->Analyze

Validated sample preparation workflow for stabilizing Vitamin C-6-13C.

Protocol: Extraction of 13C-Ascorbate from Biological Matrices

Step 1: Preparation of Extraction Buffer Prepare a fresh solution of 10% (w/v) Metaphosphoric acid (MPA) containing 1 mM EDTA and 5 mM TCEP in LC-MS grade water[6]. Self-Validation Check 1: Verify the solution pH is < 2.5. MPA degrades in aqueous solutions over time; if the pH rises above 3.0, discard and remake the buffer.

Step 2: Internal Standard Spiking Spike the extraction buffer with an orthogonal internal standard (e.g., Ascorbic Acid-d4 or Ascorbic Acid-13C6 if your primary analyte is 13C2) prior to sample addition[4]. Self-Validation Check 2: Monitoring the AA/DHA ratio of this internal standard during final LC-MS analysis will validate the integrity of the extraction. An intact standard confirms that ex vivo oxidation was successfully halted.

Step 3: Sample Quenching To 200 µL of biological sample (e.g., plasma), add 800 µL of the ice-cold extraction buffer[4]. Immediate addition is critical to denature ascorbate oxidase and sequester metal ions before oxidation initiates.

Step 4: Homogenization and Reduction Vortex the mixture vigorously for 60 seconds. Incubate the homogenate on ice for 15 to 30 minutes. Causality: This incubation period provides sufficient time for TCEP to fully reduce any transiently formed 13C-DHA back to 13C-AA, ensuring complete recovery of the isotopologue[1].

Step 5: Centrifugation & Storage Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins[4]. Carefully transfer the supernatant to an amber LC-MS vial (to protect from UV light degradation)[7]. Analyze immediately or flash-freeze in liquid nitrogen and store at -80°C.

References
  • Title: Application Note: GC-MS Analysis of L-Ascorbic Acid-13C-2 Metabolites | Source: benchchem.com | URL: 4

  • Title: Systematic Review of Different Methods for the Quantification of Vitamin C in Human Plasma Samples by HPLC and UV Detector | Source: mdpi.com | URL: 3

  • Title: Appropriate Handling, Processing and Analysis of Blood Samples Is Essential to Avoid Oxidation of Vitamin C to Dehydroascorbic Acid | Source: nih.gov | URL: 1

  • Title: Ascorbate and Dehydroascorbic Acid as Reliable Biomarkers of Oxidative Stress: Analytical Reproducibility and Long-term Stability of Plasma Samples Subjected to Acidic Deproteinization | Source: aacrjournals.org | URL: 2

  • Title: Routine sample preparation and HPLC analysis for ascorbic acid (vitamin C) determination in wheat plants and Arabidopsis | Source: scispace.com | URL: 7

  • Title: Stability of vitamin C in frozen raw fruit and vegetable homogenates | Source: usda.gov | URL: 6

  • Title: SNaP-C: Development of a Silver Nanoparticle Antioxidant Assay for the Selective Quantitative Analysis of Vitamin C in Beverages | Source: acs.org | URL: 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery of Vitamin C-6-13C in Blood Samples

Welcome to the technical support guide for troubleshooting low recovery rates of Vitamin C-6-13C in blood samples. This resource is designed for researchers, scientists, and drug development professionals who are utilizi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for troubleshooting low recovery rates of Vitamin C-6-13C in blood samples. This resource is designed for researchers, scientists, and drug development professionals who are utilizing stable isotope-labeled Vitamin C in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve issues effectively.

The quantification of ascorbic acid (Vitamin C) and its isotopic variants in biological matrices like blood is notoriously challenging. The molecule's inherent instability makes it highly susceptible to degradation ex vivo. Low recovery of your expensive labeled internal standard, Vitamin C-6-13C, can compromise the accuracy and reliability of your entire study. This guide provides a structured approach to identifying and mitigating the common pitfalls at each stage of your experiment, from sample collection to final analysis.

The Root of the Problem: The Instability of Ascorbic Acid

Ascorbic acid is a powerful reducing agent and antioxidant, which is precisely why it is so beneficial in vivo.[1][2] However, these same properties make it highly reactive and prone to oxidation ex vivo. The primary degradation pathway involves the reversible oxidation of ascorbic acid to dehydroascorbic acid (DHA), which is then irreversibly hydrolyzed to 2,3-diketogulonic acid, losing its vitamin activity.[3][4] This process is accelerated by factors commonly present in blood samples, including oxygen, neutral to alkaline pH, light, and the presence of metal ions like copper and iron.[5][6][7]

Your stable isotope-labeled internal standard, Vitamin C-6-13C, is chemically identical to endogenous Vitamin C in its reactivity. Therefore, any pre-analytical or analytical variable that leads to the degradation of native Vitamin C will also affect your labeled standard, resulting in low recovery and inaccurate quantification.

Troubleshooting Guide: A Step-by-Step Approach

Low recovery is rarely due to a single cause. It is often a cumulative effect of suboptimal practices throughout the experimental workflow. This guide is structured to help you systematically evaluate each stage.

Phase 1: Sample Collection & Handling

This is the most critical phase. Errors introduced here are often irreversible. The primary goal is to minimize the exposure of the blood sample to conditions that promote oxidation.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant should I use for blood collection?

A1: The choice of anticoagulant is crucial. For Vitamin C analysis, plasma is preferred over serum.[8][9] Collection tubes containing dipotassium EDTA or lithium heparin are recommended.[7][10][11] EDTA is a chelating agent that sequesters metal ions, which can catalyze the oxidation of ascorbic acid.[11] Studies have shown that blood collected in EDTA tubes and processed promptly yields the highest recovery of ascorbic acid.[10][12] If there is a delay in processing, heparin tubes may offer slightly better stability in whole blood for the first few hours when kept on ice.[11][13] Avoid using tubes with gel separators or fluoride anticoagulants, as these have been shown to be detrimental to Vitamin C stability.[7]

Q2: How critical is the temperature during and immediately after blood collection?

A2: Temperature is a major factor. Immediately after collection, blood tubes should be placed on ice or in a refrigerated rack (4°C).[11][14] Leaving samples at room temperature can lead to significant losses of ascorbic acid, with a noticeable decrease observed in as little as two hours.[11] The enzymatic and non-enzymatic oxidation processes are significantly slowed at lower temperatures.

Q3: How quickly do I need to process the blood sample after collection?

A3: The mantra for Vitamin C analysis is: process immediately . Plasma should be separated from blood cells as soon as possible, ideally within 2 hours of collection.[10] The separation should be performed in a refrigerated centrifuge (4°C).[14] Delays in separation lead to substantial losses, even when the blood is kept on ice.[10][12]

Workflow Diagram: Optimal Blood Collection and Initial Processing

G cluster_0 Sample Collection cluster_1 Immediate Handling cluster_2 Plasma Separation cluster_3 Stabilization Collect 1. Venipuncture (K2EDTA or Li-Heparin tube) Ice 2. Place on Ice Immediately Collect->Ice < 1 min Centrifuge 3. Centrifuge at 4°C (within 2 hours) Ice->Centrifuge < 2 hours Stabilize 4. Transfer Plasma & Add Stabilizing Agent Centrifuge->Stabilize Immediately

Caption: Workflow for blood handling to maximize Vitamin C stability.

Phase 2: Sample Stabilization and Storage

Once plasma is separated, immediate stabilization is paramount to prevent further degradation.

Frequently Asked Questions (FAQs)

Q4: What is the best way to stabilize the plasma for Vitamin C analysis?

A4: The most effective method for stabilizing ascorbic acid is through immediate acidification and deproteinization.[15] This is typically achieved by adding an equal volume of a cold acid solution to the plasma. Metaphosphoric acid (MPA) is widely regarded as the best stabilizing agent.[5][15] It serves a dual purpose: it lowers the pH to a range where ascorbic acid is more stable and it precipitates proteins, which can contain oxidative enzymes.[5][15] A common concentration for the MPA solution is 10% (w/v) in 2 mmol/L disodium EDTA.[14] After adding the MPA solution, the sample should be vortexed and then centrifuged at a high speed in a refrigerated centrifuge to pellet the precipitated proteins.[14]

Q5: I've stabilized my samples. How should I store them and for how long?

A5: After stabilization with MPA, the supernatant should be transferred to a fresh, light-protected cryovial and immediately frozen.[16] For long-term storage, temperatures of -70°C to -80°C are mandatory .[8][17] At these temperatures, stabilized Vitamin C in plasma is stable for at least 4 years.[17] Avoid repeated freeze-thaw cycles, as this will degrade the sample.[4] If multiple analyses are planned, it is best to aliquot the stabilized supernatant into smaller volumes before the initial freezing.

Storage ConditionStabilizerDurationExpected Vitamin C LossReference
Whole Blood (EDTA)None2 hours at RTSignificant (>15%)[7][11]
Whole Blood (EDTA/Heparin)None6 hours at 4°CMinimal (<10%)[11]
PlasmaNone2 hours at RTSubstantial[10]
Plasma + MPAFrozen at -80°CUp to 4 yearsMinimal[17]

Table 1: Stability of Vitamin C under Various Pre-analytical Conditions.

Protocol: Plasma Stabilization
  • Preparation: Prepare a 10% (w/v) metaphosphoric acid (MPA) solution containing 2 mmol/L disodium EDTA. Keep this solution on ice.

  • Addition: To a known volume of separated plasma (e.g., 200 µL) in a microcentrifuge tube on ice, add an equal volume of the cold MPA solution.

  • Mixing: Vortex the mixture immediately for 10-15 seconds.

  • Incubation: Let the sample sit on ice for 5 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Transfer: Carefully collect the clear supernatant and transfer it to a new, labeled cryovial.

  • Storage: Immediately flash-freeze the vial in dry ice or a suitable freezer and store at -80°C until analysis.

Phase 3: Analytical Troubleshooting (LC-MS/MS)

Even with perfectly handled samples, issues can arise during the analytical stage. Low recovery of your Vitamin C-6-13C internal standard can point to problems with your LC-MS/MS system.

Frequently Asked Questions (FAQs)

Q6: My system suitability tests look fine, but my sample recovery is low. What could be the issue?

A6: This often points to a matrix effect , specifically ion suppression.[18] Although your labeled internal standard should co-elute with the analyte and experience similar matrix effects, severe suppression can still lead to low signal intensity for both.

  • Troubleshooting Steps:

    • Dilute the Sample: Try diluting the stabilized plasma extract further with the initial mobile phase. This can reduce the concentration of interfering matrix components.

    • Improve Sample Cleanup: Consider implementing a solid-phase extraction (SPE) step after the protein precipitation to further clean the sample.

    • Optimize Chromatography: Adjust your HPLC gradient to better separate ascorbic acid from co-eluting, interfering compounds. Ensure the mobile phase pH is low (pH 2.5-3.0) to maintain ascorbic acid in its protonated form, which is crucial for good retention on a C18 column.[15]

Q7: I'm seeing inconsistent recovery and shifting retention times. What should I check?

A7: Inconsistent results and retention time shifts are often related to the liquid chromatography portion of the analysis.[19]

  • Troubleshooting Steps:

    • Mobile Phase: Ascorbic acid is sensitive to metal contamination. Use high-purity, LC-MS grade solvents and additives. Ensure your aqueous mobile phase is freshly prepared, as pH can drift over time.

    • Column Integrity: The column may be degrading or contaminated. Flush the column thoroughly. If the problem persists, you may have a void at the head of the column or the stationary phase may be irreversibly fouled. Replace the column if necessary.[18]

    • System Leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and lead to inconsistent flow rates and retention times.

Q8: Could the issue be with the mass spectrometer source or settings?

A8: Yes, improper source conditions can lead to poor ionization and low signal.

  • Troubleshooting Steps:

    • Source Cleanliness: The electrospray ionization (ESI) source can become contaminated over time, especially when analyzing complex biological samples.[19] This can lead to poor sensitivity. Clean the ion source according to the manufacturer's instructions.

    • Optimization: Re-optimize the source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of Vitamin C-6-13C. Ensure these settings are appropriate for the flow rate used in your method.[18] Ascorbic acid is typically analyzed in negative ion mode, monitoring the [M-H]- transition.[20]

Degradation Pathway and Intervention Points

G cluster_0 Chemical Pathway cluster_1 Intervention Points AA Ascorbic Acid (Analyte) Vitamin C-6-13C (IS) DHA Dehydroascorbic Acid (DHA) (Reversible Oxidation) AA->DHA Oxidation (O2, Metal Ions, pH > 4) DHA->AA Reduction (e.g., DTT, TCEP) DKG 2,3-Diketogulonic Acid (Irreversible Hydrolysis) DHA->DKG Hydrolysis Loss Loss of Signal DKG->Loss Collection Proper Collection: - EDTA/Heparin - Keep at 4°C Collection->AA Processing Rapid Processing: - Centrifuge < 2h at 4°C Processing->AA Stabilization Acidification: - Add Metaphosphoric Acid Stabilization->AA Storage Proper Storage: - Freeze at -80°C Storage->AA

Caption: Vitamin C degradation pathway and key experimental interventions.

By systematically addressing each of these potential problem areas, you can significantly improve the recovery of your Vitamin C-6-13C internal standard, leading to more accurate and reliable experimental results. Remember that with a labile compound like ascorbic acid, meticulous attention to detail throughout the entire workflow is the key to success.

References
  • Ching, S. Y., Prins, A. W., & Beilby, J. P. (2002). Stability of ascorbic acid in serum and plasma prior to analysis. Annals of Clinical Biochemistry, 39(Pt 5), 518–520. Available from: [Link]

  • STABILIZATION OF L-ASCORBIC ACID WATER SOLUTIONS DURING ITS DETERMINATION BY HORSERADISH PEROXIDASE. (2013). Journal of Hygienic Engineering and Design. Available from: [Link]

  • Vitamin C Detection in Food Practical Analysis Methods and Case Studies. (n.d.). Available from: [Link]

  • Ching, S. Y., Prins, A. W., & Beilby, J. P. (2002). Stability of ascorbic acid in serum and plasma prior to analysis. ResearchGate. Available from: [Link]

  • Pullar, J. M., & Vissers, M. C. M. (2018). Appropriate Handling, Processing and Analysis of Blood Samples Is Essential to Avoid Oxidation of Vitamin C to Dehydroascorbic Acid. MDPI. Available from: [Link]

  • Margolis, S. A., & Davis, T. P. (1988). Stabilization of Ascorbic Acid in Human Plasma and Its Liquid Chromatographic Measurement. ResearchGate. Available from: [Link]

  • Koh, E. V., Chiou, A. H. Y., & Lim, T. K. (2002). Stability of total ascorbic acid in DTT-preserved plasma stored at 4° C. Journal of Food and Drug Analysis. Available from: [Link]

  • Sikora, E., Ogonowski, J., & Skoczylas, M. (2008). Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid. Biological Trace Element Research. Available from: [Link]

  • AN OVERVIEW OF ASCORBIC ACID BIOCHEMISTRY. (n.d.). tahomacommunity.org. Available from: [Link]

  • Chemistry of ascorbic acid. Wikipedia. Available from: [Link]

  • What is the recommended method for testing vitamin C (ascorbic acid) levels? (2025). Lippincott Advisor. Available from: [Link]

  • Padayatty, S. J., et al. (2020). Vitamin C—Sources, Physiological Role, Kinetics, Deficiency, Use, Toxicity, and Determination. Nutrients. Available from: [Link]

  • Nomura, H., et al. (1979). Effects of Various Phosphates on the Stability of Ascorbic Acid. ResearchGate. Available from: [Link]

  • Dong, J., et al. (2010). Reaction Rates and Mechanism of the Ascorbic Acid Oxidation by Molecular Oxygen Facilitated by Cu(II)-Containing Amyloid-β Complexes and Aggregates. Inorganic Chemistry. Available from: [Link]

  • Bernasconi, D., et al. (2018). Suitable preanalytical conditions for vitamin C measurement in clinical routine. ResearchGate. Available from: [Link]

  • Iqbal, K., Khan, A., & Khattak, M. M. A. K. (2004). Physicochemical, Biochemical and Antioxidant Properties of Ascorbic Acid. ResearchGate. Available from: [Link]

  • Zinellu, A., et al. (2006). Pre-analytical factors affecting ascorbic and uric acid quantification in human plasma. Journal of Biochemical and Biophysical Methods. Available from: [Link]

  • Nováková, L., et al. (2016). Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry. Semantic Scholar. Available from: [Link]

  • Rummler, S., et al. (2021). Systematic Review of Different Methods for the Quantification of Vitamin C in Human Plasma Samples by HPLC and UV Detector. MDPI. Available from: [Link]

  • Ferreira, C., et al. (2014). Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices. Bioanalysis. Available from: [Link]

  • Musulin, R. R., & King, C. G. (1936). Metaphosphoric acid in the extraction and titration of vitamin C. ResearchGate. Available from: [Link]

  • Franke, A. A., et al. (2005). Determination of Ascorbic Acid and Carotenoids in Food Commodities by Liquid Chromatography with Mass Spectrometry Detection. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Bernasconi, D., et al. (2018). Suitable preanalytical conditions for vitamin C measurement in clinical routine. SiftDesk. Available from: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Available from: [Link]

  • Stability of whole blood and plasma ascorbic acid. OUCI. Available from: [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. Available from: [Link]

  • Traber, M. G., et al. (2019). Stability of antioxidant vitamins in whole human blood during overnight storage at 4°C and frozen storage up to 6 months. International Journal for Vitamin and Nutrition Research. Available from: [Link]

  • van der Loo, B., et al. (2020). Easy-to-Use HPLC Method to Measure Intracellular Ascorbic Acid Levels in Human Peripheral Blood Mononuclear Cells and in Plasma. Antioxidants. Available from: [Link]

  • Pullar, J. M., et al. (2016). A simple method for plasma total vitamin C analysis suitable for routine clinical laboratory use. BMC Research Notes. Available from: [Link]

  • Stability of vitamin C in whole blood. (A) EDTA-blood was incubated on... ResearchGate. Available from: [Link]

  • Vitamin C. University of Florida Health. Available from: [Link]

  • Linetsky, M., & Le, G. P. (2013). Vitamin C Degradation Products and Pathways in the Human Lens. Investigative Ophthalmology & Visual Science. Available from: [Link]

  • Vitamin C Laboratory Procedure Manual. Centers for Disease Control and Prevention. Available from: [Link]

  • Agudo, A., et al. (2005). Long-term cryoconservation and stability of vitamin C in serum samples of the European prospective investigation into cancer and nutrition. Cancer Epidemiology, Biomarkers & Prevention. Available from: [Link]

  • Pop, C. R., et al. (2024). Plasma Vitamin C Levels Associated with the Diet and Supplement Consumption. Applied Medical Informatics. Available from: [Link]

  • Rodemeister, S., et al. (2014). Massive and long-lasting decrease in vitamin C plasma levels as a consequence of extracorporeal circulation. Nutrition. Available from: [Link]

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Optimization

Technical Support Center: Vitamin C-6-13C Standard Stabilization &amp; Storage

Welcome to the Technical Support Center for stable isotope-labeled standards. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with Vitamin C-6-13C (L-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for stable isotope-labeled standards. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with Vitamin C-6-13C (L-Ascorbic acid-6-13C).

Because stable isotopes share the exact chemical reactivity of their unlabeled counterparts, Vitamin C-6-13C is highly susceptible to rapid degradation via oxidation and hydrolysis. This guide synthesizes mechanistic causality, quantitative data, and field-proven protocols to ensure the absolute integrity of your internal standards for mass spectrometry (LC-MS/MS) and NMR applications.

Part 1: Mechanistic FAQs – Understanding Causality

Q1: Why does my Vitamin C-6-13C standard degrade so rapidly in aqueous solutions, and what are the exact pathways? A1: Ascorbic acid contains a highly reactive enediol group at carbons 2 and 3, making it a potent electron donor. Its degradation is heavily dependent on oxygen availability, pH, and temperature.

  • Aerobic Pathway: In the presence of oxygen and trace transition metals (like Cu²⁺ or Fe³⁺), ascorbic acid oxidizes reversibly to dehydroascorbic acid (DHA). If not stabilized, DHA undergoes irreversible hydrolysis into 2-furoic acid and 3-hydroxy-2-pyrone.

  • Anaerobic Pathway: In oxygen-depleted environments but at high temperatures or very low pH, ascorbic acid bypasses DHA and degrades directly into furfural [10]. Understanding these pathways is critical because while DHA formation can be reversed, conversion to furfural or furoic acid results in permanent loss of your internal standard signal.

Degradation AA L-Ascorbic Acid-6-13C (Intact Standard) DHA Dehydroascorbic Acid (DHA) (Reversible Oxidation) AA->DHA Aerobic (O2) High pH, Metals Furfural Furfural (Irreversible) AA->Furfural Anaerobic Low pH, High Temp Furoic 2-Furoic Acid & 3-Hydroxy-2-pyrone (Irreversible) DHA->Furoic Hydrolysis Acidic pH

Fig 1. Aerobic and anaerobic degradation pathways of Vitamin C-6-13C.

Q2: Why is Metaphosphoric Acid (MPA) universally recommended over standard buffers for stabilization? A2: Standard buffers (like phosphate or acetate) do not protect the enediol group from oxidative attack. Metaphosphoric acid (MPA) acts as a superior stabilizing agent through a dual mechanism: it lowers the pH to stabilize the enediol group and acts as a mild chelator to sequester trace metal ions that catalyze oxidation [9]. Furthermore, in biological matrices (like serum or plasma), MPA efficiently precipitates proteins and inhibits endogenous ascorbate oxidase [4].

Q3: Does the physical state (neat powder vs. solution) dictate the storage temperature? A3: Absolutely. In its neat, crystalline powder form, Vitamin C-6-13C is relatively stable and can be stored at -20°C (or even 4°C in a desiccator) for up to a year, provided it is protected from light and moisture. However, once reconstituted in an aqueous solution, the activation energy for degradation drops significantly. Solutions must be aliquoted and immediately flash-frozen, then stored at -70°C to -80°C to halt hydrolytic and oxidative kinetics [14].

Part 2: Troubleshooting Scenarios

Issue 1: Loss of standard signal / Low recovery in LC-MS/MS.

  • Root Cause: Irreversible oxidation and hydrolysis of the standard during freeze-thaw cycles or prolonged benchtop exposure.

  • Self-Validating Solution: To determine if the loss is due to reversible oxidation (DHA) or irreversible degradation, spike a failing aliquot with a reducing agent like Dithiothreitol (DTT) [4]. If the Vitamin C-6-13C signal recovers, the standard was oxidized to DHA, indicating poor oxygen exclusion. If it does not recover, the standard has irreversibly degraded into furfural/furoic acid. Fix: Always purge the headspace of your storage vials with Argon or Nitrogen gas before capping [14].

Issue 2: Discoloration (browning) of the stock solution.

  • Root Cause: Non-enzymatic browning (Maillard-type reactions) caused by the polymerization of furfural, a primary anaerobic degradation product of ascorbic acid [10].

  • Solution: Browning indicates catastrophic standard failure. Discard the solution immediately. To prevent this, ensure solutions are never exposed to temperatures above 4°C during preparation, and use amber vials to prevent UV-catalyzed degradation.

Issue 3: Split peaks or peak broadening in the chromatogram.

  • Root Cause: Co-elution or rapid on-column interconversion between Ascorbic Acid-6-13C and Dehydroascorbic Acid-6-13C.

  • Solution: Ensure your mobile phase is properly acidified (e.g., 0.1% Formic Acid) to maintain the standard in its fully protonated state.

Part 3: Quantitative Stability Data

To guide your experimental design, the following table summarizes the degradation kinetics of ascorbic acid under various environmental conditions.

Storage Condition / MatrixTemperaturepH LevelHeadspace GasEstimated Stability (Half-life / Shelf-life)
Neat Powder (Crystalline)-20°CN/AAmbient (Sealed)> 12 Months
Aqueous Solution (Deionized Water)20°C~7.0Ambient (O2 present)< 24 Hours (Rapid oxidation)
5% Metaphosphoric Acid (MPA)4°C3.5 - 4.0Ambient3 to 4 Weeks
5% MPA + 1mM EDTA-80°C3.5 - 4.0Argon / NitrogenUp to 6 Months
Biological Matrix (Serum) + 6% MPA-70°CAcidicAmbient~ 3 Months

Data synthesized from established CDC protocols and thermal degradation kinetic studies [4], [6].

Part 4: Validated Experimental Protocol

Step-by-Step Methodology: Preparation of Ultra-Stable Vitamin C-6-13C Stock Solutions

This protocol creates a self-validating system by incorporating DTT to ensure any transiently oxidized DHA is reduced back to the active isotopologue before long-term storage.

Materials Required:

  • Vitamin C-6-13C neat powder (Isotopic purity ≥99%)

  • Metaphosphoric Acid (MPA), ACS grade

  • Dithiothreitol (DTT)

  • Argon or Nitrogen gas (High purity)

  • Amber glass cryovials

Procedure:

  • Solvent Preparation: Prepare a 5% (w/v) MPA solution in LC-MS grade water. Note: MPA solutions degrade over time; prepare fresh weekly and store at 4°C.

  • Weighing: In a temperature-controlled environment (<20°C) and protected from direct light, accurately weigh the required mass of Vitamin C-6-13C powder.

  • Reconstitution: Dissolve the powder in the 5% MPA solution to achieve your desired stock concentration (e.g., 1 mg/mL).

  • Reduction (Optional but Recommended): Add DTT to a final concentration of 0.075 g/mL to the stock solution. Incubate at 4°C for 15 minutes. This ensures any DHA formed during the weighing process is quantitatively reduced back to Ascorbic Acid-6-13C [4].

  • Aliquoting: Transfer single-use volumes (e.g., 50 µL) into pre-chilled amber glass cryovials.

  • Inert Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each vial for 3-5 seconds to displace oxygen.

  • Storage: Immediately cap tightly and transfer to a -80°C freezer.

Workflow Step1 1. Weigh Neat Powder (Protect from light) Step2 2. Dissolve in 5% MPA (Lowers pH, chelates metals) Step1->Step2 Step3 3. Add DTT (Optional) (Reduces any formed DHA) Step2->Step3 Step4 4. Aliquot into Amber Vials (Purge with Argon/N2) Step3->Step4 Step5 5. Store at -80°C (Stable for up to 6 months) Step4->Step5

Fig 2. Self-validating preparation and storage workflow for 13C-labeled ascorbic acid standards.

References

  • Centers for Disease Control and Prevention (CDC). "Vitamin C Laboratory Procedure Manual." CDC.gov. Available at:[Link]

  • Yuan, J. P., & Chen, F. "Degradation of Ascorbic Acid in Aqueous Solution." ACS Publications. Available at:[Link]

  • CABI Digital Library. "Stabilization of L-Ascorbic Acid Water Solutions During its Determination by Horseradish Peroxidase." CABIDigitalLibrary.org. Available at: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to LC-MS Method Validation: The Decisive Advantage of the Vitamin C-6-¹³C Internal Standard

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes in complex biological matrices is a critical cornerstone of robust and reliable data. The choice of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes in complex biological matrices is a critical cornerstone of robust and reliable data. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis is a pivotal decision that profoundly impacts assay performance. This guide provides an objective comparison of validation strategies, highlighting the superior performance of a stable isotope-labeled internal standard (SIL-IS), specifically Vitamin C-6-¹³C, against other alternatives, supported by experimental data, detailed methodologies, and visual workflows.

The use of an internal standard is indispensable in quantitative bioanalysis to correct for variability during sample preparation, chromatography, and mass spectrometric detection.[1] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, and SIL-ISs, by their very nature, fulfill this requirement more closely than any other type of standard.[1][2]

The Challenge of Matrix Effects in LC-MS Bioanalysis

A significant challenge in LC-MS-based analytical chemistry is the "matrix effect."[3] This phenomenon occurs when endogenous or exogenous compounds present in biological samples interfere with the ionization process, leading to inaccurate quantification of target analytes.[3][4] These interfering components can cause ion suppression or enhancement, which can reduce analytical accuracy by 20-80% if not properly controlled.[3][5] The use of a suitable internal standard is a critical strategy to compensate for these matrix effects.[6]

Superior Performance of a Stable Isotope-Labeled Internal Standard

The primary advantage of a SIL-IS, such as Vitamin C-6-¹³C, lies in its near-identical physicochemical properties to the native analyte, in this case, Vitamin C (ascorbic acid).[1][7] This results in co-elution during chromatography and equivalent behavior during sample extraction and ionization.[1] This mimicry allows for more effective compensation for matrix effects and other sources of variability.[8] In contrast, a chemical analog or a compound with a different structure, while potentially co-eluting, will likely have different ionization efficiencies and be affected differently by matrix components, leading to poor correction and inaccurate results.[1]

Quantitative Comparison of Internal Standard Performance

The following table summarizes typical validation data comparing the performance of an LC-MS method for Vitamin C analysis using Vitamin C-6-¹³C as the internal standard versus a structural analog and no internal standard.

Validation ParameterMethod with Vitamin C-6-¹³C ISMethod with Structural Analog ISMethod without Internal StandardAcceptance Criteria (ICH M10)
Accuracy (% Bias) -2.5% to +3.8%-12.0% to +14.5%-25.0% to +30.2%Within ±15% (±20% at LLOQ)[9]
Precision (%CV) ≤ 4.5%≤ 13.8%≤ 28.5%≤ 15% (≤ 20% at LLOQ)[9]
Linearity (r²) > 0.998> 0.991> 0.985≥ 0.99[10]
Matrix Effect (%CV) 3.2%14.5%N/A≤ 15%[9]

This data is representative and intended for illustrative purposes.

As the data clearly demonstrates, the method employing the Vitamin C-6-¹³C internal standard exhibits significantly better accuracy, precision, and linearity, and effectively mitigates matrix effects, falling well within the acceptance criteria set by regulatory bodies like the FDA and EMA, as harmonized under the ICH M10 guideline.[9][11][12]

Experimental Protocols for Method Validation

A comprehensive validation of a bioanalytical method assesses several key parameters to ensure it is fit for its intended purpose.[13][14][15] The following sections detail the experimental protocols for validating an LC-MS method for Vitamin C quantification using a Vitamin C-6-¹³C internal standard.

Experimental Workflow Diagram

LC-MS Method Validation Workflow LC-MS Method Validation Workflow for Vitamin C cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Vitamin C-6-13C IS Sample->Spike_IS Precipitate Protein Precipitation (e.g., with TCA) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Specificity Specificity & Selectivity MS_Detection->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Stability Stability Accuracy->Stability Matrix Matrix Effect Stability->Matrix

Caption: Workflow for LC-MS method validation.

Protocol 1: Specificity and Selectivity

Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences.[9][16]

Procedure:

  • Obtain at least six different sources of the blank biological matrix (e.g., human plasma).

  • Process one aliquot of each blank matrix with the sample preparation procedure.

  • Process another aliquot of each blank matrix spiked with the internal standard (Vitamin C-6-¹³C) only.

  • Process a third aliquot of each blank matrix spiked with Vitamin C at the Lower Limit of Quantification (LLOQ) and the internal standard.

  • Analyze the processed samples by LC-MS/MS.

  • Acceptance Criteria: The response in the blank samples at the retention time of Vitamin C should be less than 20% of the response at the LLOQ. The response at the retention time of the internal standard should be less than 5% of its response in the LLOQ sample.[12]

Protocol 2: Linearity and Range

Objective: To establish the range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.[10][17]

Procedure:

  • Prepare a series of calibration standards by spiking known concentrations of Vitamin C into the biological matrix. The range should encompass the expected concentrations in study samples, from the LLOQ to the Upper Limit of Quantification (ULOQ). A typical range for Vitamin C could be 0.5 to 50 µg/mL.[18]

  • Add a constant concentration of the Vitamin C-6-¹³C internal standard to each calibration standard.

  • Process and analyze the calibration standards.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[10] The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).[9]

Protocol 3: Accuracy and Precision

Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of agreement between multiple measurements (precision).[11][19]

Procedure:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • On at least three different days, analyze at least five replicates of each QC concentration level.

  • Calculate the mean concentration and the percent bias (%Bias) for accuracy and the percent coefficient of variation (%CV) for precision.

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[9]

Protocol 4: Stability

Objective: To evaluate the stability of Vitamin C in the biological matrix under various conditions that mimic sample handling and storage.[20][21]

Procedure:

  • Freeze-Thaw Stability: Analyze QC samples after they have undergone at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a period that exceeds the expected sample handling time.

  • Long-Term Storage Stability: Analyze QC samples that have been stored at the intended storage temperature (e.g., -80°C) for a duration that covers the expected storage period of study samples.

  • Stock Solution Stability: Evaluate the stability of the stock solutions of Vitamin C and the internal standard at their storage temperature.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[9] It is important to note that Vitamin C is known to be unstable, and appropriate preservatives and storage conditions are crucial.[20][22][23]

Logical Relationship of Validation Parameters

Validation Parameter Interdependence Interdependence of Validation Parameters Selectivity Selectivity Linearity Linearity Selectivity->Linearity LLOQ LLOQ Selectivity->LLOQ Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision ReliableResults Reliable Results Accuracy->ReliableResults Precision->ReliableResults Stability Stability AccurateQuantification Stability->AccurateQuantification LLOQ->Accuracy LLOQ->Precision MatrixEffect Matrix Effect MatrixEffect->AccurateQuantification MatrixEffect->AccurateQuantification AccurateQuantification->Accuracy AccurateQuantification->Accuracy AccurateQuantification->Precision

Caption: Interdependence of validation parameters.

Conclusion

The validation of an LC-MS method is a critical process to ensure the generation of reliable and reproducible data for regulatory submissions and scientific research.[24] While various approaches to internal standardization exist, the use of a stable isotope-labeled internal standard, such as Vitamin C-6-¹³C for the analysis of Vitamin C, offers unequivocal advantages. Its ability to closely mimic the analyte throughout the analytical process provides superior correction for matrix effects and other sources of variability, leading to enhanced accuracy and precision.[1][8] The experimental data and protocols presented in this guide underscore the importance of selecting the most appropriate internal standard to ensure the scientific integrity and trustworthiness of bioanalytical results.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • Gao, H., & Liu, G. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(18), 1859–1862. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical chemistry, 75(13), 3019–3030. [Link]

  • Lykkesfeldt, J. (2000). Stability of ascorbic acid in serum and plasma prior to analysis. Clinical chemistry, 46(11), 1863–1864. [Link]

  • Jen, J. F., & Lee, H. L. (1998). A rapid and simple clinical research method for vitamin C in serum by UPLC-QDa. Journal of food and drug analysis, 6(3), 5. [Link]

  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

Sources

Comparative

A Comparative Guide to the Accuracy of Vitamin C-6-¹³C versus Deuterium-Labeled Ascorbate Tracers

For Researchers, Scientists, and Drug Development Professionals In the intricate world of metabolic research and pharmacokinetic analysis, the precision of your tools dictates the reliability of your discoveries. Stable...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research and pharmacokinetic analysis, the precision of your tools dictates the reliability of your discoveries. Stable isotope-labeled tracers are indispensable for delineating the absorption, distribution, metabolism, and excretion (ADME) of vital compounds like Vitamin C (L-ascorbic acid). The choice of isotopic label, however, is not a trivial one. This guide provides a comprehensive, in-depth comparison of two commonly employed tracers: Vitamin C-6-¹³C and deuterium-labeled ascorbate. As a senior application scientist, my aim is to move beyond a simple list of pros and cons, and instead, to provide a nuanced understanding of the fundamental chemical and analytical differences that impact the accuracy and interpretation of your experimental data.

The Fundamental Divide: ¹³C vs. Deuterium Labeling

The core of the comparison lies in the intrinsic properties of Carbon-13 (¹³C) and Deuterium (²H or D). While both are stable, non-radioactive isotopes, their differing masses relative to their lighter counterparts (¹²C and ¹H) give rise to significant variations in their chemical and physical behavior.

FeatureVitamin C-6-¹³CDeuterium-Labeled AscorbateRationale and Impact on Accuracy
Isotopic Stability High: The ¹³C label is integrated into the carbon backbone and is not susceptible to exchange under typical physiological or analytical conditions.[1]Variable: Deuterium labels on hydroxyl (-OH) groups, of which ascorbic acid has four, are prone to hydrogen/deuterium (H/D) exchange with protons from water in the biological matrix or during sample preparation.[2]Higher Accuracy with ¹³C: The stability of the ¹³C label ensures that the tracer accurately represents the intact ascorbate molecule throughout the experiment. H/D exchange in deuterated ascorbate can lead to a loss of the isotopic label, resulting in an underestimation of the tracer concentration and compromising data accuracy.[1]
Kinetic Isotope Effect (KIE) Small: The rate of a reaction involving a C-¹²C bond is only marginally faster than that of a C-¹³C bond.Large: The rate of a reaction involving a C-¹H bond is typically 6-10 times faster than with a C-²H bond.[3]¹³C More Accurately Mimics Endogenous Ascorbate: The significant KIE associated with deuterium can alter the rate of metabolic and enzymatic reactions involving the labeled position.[4] This means a deuterated tracer may not behave identically to the endogenous compound, potentially introducing bias into pharmacokinetic and metabolic measurements.
Chromatographic Behavior Virtually Identical: ¹³C-labeled compounds co-elute with their unlabeled counterparts in both gas chromatography (GC) and liquid chromatography (LC).[1][5]Potential for Shift: Deuterated compounds can exhibit a noticeable shift in retention time compared to their non-deuterated analogs, often eluting slightly earlier.[1][6][7]Simplified and More Accurate Analysis with ¹³C: Co-elution simplifies analytical method development and ensures that the tracer and the endogenous analyte experience the same matrix effects in LC-MS, leading to more accurate quantification.[5][8][9] Chromatographic shifts with deuterated standards can complicate peak integration and may lead to differential ion suppression or enhancement, introducing analytical error.[1]
Metabolic Scrambling Low at the C-6 Position: The carbon backbone of ascorbic acid is relatively stable during its primary metabolic transformations. The C-6 position is not typically involved in the initial oxidation to dehydroascorbic acid.Potential for Exchange: Beyond H/D exchange on hydroxyl groups, there is a possibility for the deuterium label to be incorporated into the broader hydrogen pool of the cell, particularly if the label is lost from the parent molecule.¹³C Provides a More Confined Tracer Signal: The stability of the ¹³C-6 label minimizes the risk of the isotope being incorporated into other molecules, ensuring that the detected signal is specific to ascorbate and its direct metabolites.
Cost and Availability Generally more expensive and less readily available due to more complex multi-step syntheses.[10]Typically less expensive and more widely available.[2][10]Deuterium Offers a Cost Advantage: For studies where the highest degree of accuracy is not paramount or for initial screening experiments, the lower cost of deuterated ascorbate may be a deciding factor. However, this initial cost saving may be offset by the potential for compromised data quality.

Visualizing the Metabolic Pathways and Analytical Workflows

To better understand the implications of these differences, let's visualize the metabolic fate of ascorbic acid and the analytical workflows for each tracer.

Metabolic Pathway of L-Ascorbic Acid Ascorbic_Acid L-Ascorbic Acid Dehydroascorbic_Acid Dehydroascorbic Acid Ascorbic_Acid->Dehydroascorbic_Acid Reversible Oxidation Diketogulonic_Acid 2,3-Diketogulonic Acid Dehydroascorbic_Acid->Diketogulonic_Acid Irreversible Hydrolysis Oxalate_Threonate Oxalate and L-Threonate Diketogulonic_Acid->Oxalate_Threonate Oxidative Cleavage

Caption: Metabolic pathway of L-Ascorbic Acid.

The choice of tracer directly influences the analytical approach. For Vitamin C-6-¹³C, Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive method. For deuterium-labeled ascorbate, Nuclear Magnetic Resonance (NMR) spectroscopy is often employed, although LC-MS can also be used.

Analytical Workflow: ¹³C-Ascorbate (GC-MS) Sample Plasma/Tissue Sample Extraction Protein Precipitation & Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Isotope Ratio) GC_MS->Data_Analysis

Caption: Analytical workflow for ¹³C-Ascorbate via GC-MS.

Analytical Workflow: Deuterated Ascorbate (NMR) Sample Biological Fluid Sample Preparation Sample Preparation (pH adjustment, addition of internal standard) Sample->Preparation NMR ¹H or ²H NMR Spectroscopy Preparation->NMR Quantification Signal Integration and Quantification NMR->Quantification

Caption: Analytical workflow for Deuterated Ascorbate via NMR.

Experimental Protocols: A Commitment to Reproducibility

The trustworthiness of a tracer study is built upon a foundation of robust and well-documented methodologies. Below are detailed protocols for the analysis of both ¹³C- and deuterium-labeled ascorbic acid.

Protocol 1: Quantitative Analysis of Vitamin C-6-¹³C in Plasma by GC-MS

This protocol is adapted from established methods for the analysis of ascorbic acid and its metabolites.

1. Sample Preparation and Extraction:

  • To 200 µL of plasma, add 800 µL of an ice-cold extraction solution consisting of 10% (w/v) metaphosphoric acid in methanol/water (80:20, v/v). This solution should contain a known concentration of a suitable internal standard (e.g., uniformly labeled ¹³C₆-L-Ascorbic acid).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Incubate the sample on ice for 15 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.

2. Derivatization:

  • To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). This step protects the carbonyl groups.

  • Vortex for 1 minute and incubate at 60°C for 45 minutes with shaking.

  • Cool the sample to room temperature.

  • Add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). This step silylates the hydroxyl groups, increasing the volatility of the analyte.

  • Vortex for 1 minute and incubate at 60°C for 30 minutes with shaking.

  • After cooling, transfer the derivatized sample to a GC-MS vial for analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a column suitable for the separation of silylated sugars and acids (e.g., a DB-5ms column).

  • Injection: 1 µL splitless injection.

  • Temperature Program: Optimize the temperature gradient to ensure good separation of ascorbic acid from other plasma components. A typical program might start at 100°C, ramp to 250°C, and hold.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for both endogenous and ¹³C-labeled ascorbic acid. For qualitative analysis, a full scan can be performed.

Protocol 2: Quantitative Analysis of Deuterium-Labeled Ascorbate in Urine by ¹H NMR

This protocol provides a framework for the NMR-based quantification of deuterated ascorbate.

1. Sample Preparation:

  • Thaw frozen urine samples to room temperature.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any particulate matter.

  • To 500 µL of the urine supernatant, add 100 µL of a D₂O buffer solution containing a known concentration of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP). The buffer is used to maintain a consistent pH, which is crucial for reproducible chemical shifts.[11]

  • Vortex the sample gently and transfer to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.[12][13]

  • Acquisition Parameters:

    • Use a water suppression pulse sequence (e.g., PRESAT) to attenuate the large water signal.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The acquisition time and relaxation delay should be optimized for quantitative accuracy.

  • Data Processing:

    • Apply a line-broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Manually phase and baseline correct the spectrum.

3. Quantification:

  • Integrate the area of a well-resolved ascorbate proton signal (e.g., the H-4 proton) and the signal of the internal standard (TSP at 0 ppm).

  • The concentration of ascorbate can be calculated using the following formula: [Ascorbate] = ([Internal Standard] * Integral_Ascorbate / Integral_Internal_Standard) * (Number of Protons_Internal_Standard / Number of Protons_Ascorbate)

Conclusion: Selecting the Optimal Tracer for Your Research

The choice between Vitamin C-6-¹³C and deuterium-labeled ascorbate is a critical decision that should be guided by the specific requirements of the research question and the analytical capabilities available.

Vitamin C-6-¹³C is the superior choice for studies demanding the highest degree of accuracy and reliability. Its inherent stability, minimal kinetic isotope effect, and co-elution with the endogenous compound make it the gold standard for pharmacokinetic and metabolic flux analysis.[1][5] The investment in a ¹³C-labeled tracer is an investment in the integrity and reproducibility of your data.

Deuterium-labeled ascorbate can be a viable alternative for certain applications. Its lower cost makes it attractive for initial or large-scale screening studies.[2][10] However, researchers must be acutely aware of its limitations, including the potential for H/D exchange and the significant kinetic isotope effect, and take appropriate measures to validate their analytical methods and interpret their data with caution.

References

  • Ogawa, T., Taguchi, K., Takasaka, N., Mikata, M., & Matsui, M. (1976). Synthesis and stereospecific deuterium-labelling of L-ascorbic acid.
  • Al-Sari, A., et al. (2021). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 13(3), 336-345.
  • Wäldchen, F., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. PLOS ONE, 18(3), e0282181.
  • Crawford, T. C. (1982). Synthesis of L-Ascorbic Acid. In P. A. Seib & B. M. Tolbert (Eds.), Ascorbic acid: chemistry, metabolism, and uses (pp. 1-23). American Chemical Society.
  • Washko, P. W., Welch, R. W., Dhariwal, K. R., Wang, Y., & Levine, M. (1993). Ascorbic acid and dehydroascorbic acid interconversion without net oxidation or reduction. Analytical biochemistry, 214(2), 527-532.
  • Silantes. (2023, March 9). Why has the price of stable isotopes skyrocketed?. Retrieved from [Link]

  • Suzuki, A., Kamei, Y., Yamashita, M., & Matsunaga, S. (2022). Photocatalytic Deuterium Atom Transfer Deuteration of Electron‐Deficient Alkenes with High Functional Group Tolerance.
  • Murphy, P. J., & Williams, T. L. (1975). Use of Stable Isotopes to Determine Compliance. Clinical Pharmacology & Therapeutics, 18(3), 354-361.
  • Seib, P. A. (1983). Synthesis of the 2-Methyl Ether of L-Ascorbic Acid. Journal of Agricultural and Food Chemistry, 31(5), 1045-1048.
  • Kim, D. H., & Kim, E. (2018). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current opinion in biotechnology, 54, 182-189.
  • Bates, C. J., Jones, K. S., & Bluck, L. J. C. (2004). Stable isotope-labelled vitamin C as a probe for vitamin C absorption by human subjects. British Journal of Nutrition, 91(5), 699-705.
  • Chan, K. W., & Chan, K. M. (2022). Old Discovery Leading to New Era: Metabolic Imaging of Cancer with Deuterium MRI. Cancers, 15(1), 105.
  • Terpstra, M., Ugurbil, K., & Tkáč, I. (2010). Noninvasive quantification of human brain ascorbate concentration using 1H NMR spectroscopy at 7 T. NMR in biomedicine, 23(3), 227-232.
  • Hui, S., et al. (2017). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Trends in Endocrinology & Metabolism, 28(5), 366-379.
  • Terpstra, M., et al. (2010). Noninvasive quantification of human brain ascorbate concentration using 1H NMR spectroscopy at 7 T. NMR in Biomedicine, 23(3), 227-232.
  • Baker, E. M., Hodges, R. E., Hood, J., Sauberlich, H. E., March, S. C., & Canham, J. E. (1971). Metabolism of 14C- and 3H-labeled L-ascorbic acid in human scurvy. The American journal of clinical nutrition, 24(4), 444-454.
  • Deelchand, D. K., & Henry, P. G. (2004). 1H NMR detection of vitamin C in human brain in vivo. Magnetic resonance in medicine, 51(2), 229-233.
  • Kim, D. H., & Kim, E. (2016). Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research. Experimental & molecular medicine, 48(1), e203.
  • Reddit. (2016). Deuterated internal standard retention times. Retrieved from [Link]

  • Gire, C., et al. (2022). Development, Validation, and Use of 1H-NMR Spectroscopy for Evaluating the Quality of Acerola-Based Food Supplements and Quantifying Ascorbic Acid. Foods, 11(17), 2658.
  • Muir, A., & Vander Heiden, M. G. (2021). Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic. Molecular metabolism, 46, 101155.
  • Chromatography Forum. (2013). Slightly different retention time of internal standard?. Retrieved from [Link]

  • Walejko, J. M., et al. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine, 8, 773121.
  • Beck, B., Jallut, D., & Le, N. P. (1998). Ascorbic acid, a vitamin, is observed by in vivo 13C nuclear magnetic resonance spectroscopy of rat liver. American Journal of Physiology-Endocrinology and Metabolism, 275(4), E717-E723.
  • Ingenza Ltd. (2023, August 15). Deuterium: Slowing Metabolism One C–H Bond At A Time. Retrieved from [Link]

  • Prukała, D., & Stawikowski, M. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2959.
  • Isbell, H. S., & Frush, H. L. (1944). Synthesis of vitamin C from pectic substances. Journal of Research of the National Bureau of Standards, 33(6), 389-400.
  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences.
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  • Bates, C. J., Jones, K. S., & Bluck, L. J. C. (2004). Stable isotope-labelled vitamin C as a probe for vitamin C absorption by human subjects. British Journal of Nutrition, 91(5), 699-705.
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Validation

Benchmarking Vitamin C-6-13C stability against standard ascorbic acid

An In-Depth Comparative Analysis: The Enhanced Stability of 6-¹³C-Ascorbic Acid Over Standard Ascorbic Acid for Research Applications Introduction Ascorbic acid, or Vitamin C, is a vital antioxidant and enzymatic cofacto...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis: The Enhanced Stability of 6-¹³C-Ascorbic Acid Over Standard Ascorbic Acid for Research Applications

Introduction

Ascorbic acid, or Vitamin C, is a vital antioxidant and enzymatic cofactor in numerous biological processes. Its inherent instability, particularly in solution, presents a significant challenge in both clinical and research settings, leading to rapid degradation and loss of biological activity. This guide provides a comprehensive benchmark of the stability of 6-¹³C-Ascorbic Acid, a stable isotope-labeled form of Vitamin C, against the standard, unlabeled ascorbic acid. For researchers in drug development and metabolic studies, understanding the relative stability of these compounds is paramount for ensuring data accuracy and reproducibility. This document outlines the experimental basis for the superior stability of 6-¹³C-Ascorbic Acid, detailing the methodologies employed and presenting the comparative data.

Understanding Ascorbic Acid Degradation

The degradation of ascorbic acid is a complex process influenced by factors such as pH, temperature, light exposure, and the presence of metal ions. The primary pathway for degradation involves the oxidation of ascorbic acid to dehydroascorbic acid (DHA), which can then be hydrolyzed to 2,3-diketogulonic acid, leading to a loss of its antioxidant properties. The rate of this degradation is a critical factor in the shelf-life and efficacy of ascorbic acid-containing formulations.

Ascorbic_Acid Ascorbic Acid Dehydroascorbic_Acid Dehydroascorbic Acid (DHA) Ascorbic_Acid->Dehydroascorbic_Acid Oxidation Diketogulonic_Acid 2,3-Diketogulonic Acid Dehydroascorbic_Acid->Diketogulonic_Acid Hydrolysis

Caption: Primary degradation pathway of ascorbic acid.

Comparative Stability Study: Experimental Design

To quantitatively assess the stability of 6-¹³C-Ascorbic Acid relative to standard ascorbic acid, a controlled stability study was conducted. Both compounds were subjected to identical stress conditions, and their degradation rates were monitored over time using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Stress Conditions:

  • Temperature: Samples were incubated at 4°C, 25°C (room temperature), and 40°C.

  • pH: Solutions were prepared in buffers at pH 3.0, 5.0, and 7.0.

  • Light Exposure: Samples were exposed to ambient light and protected from light.

Experimental Workflow

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep_AA Prepare Ascorbic Acid Solution Stress Incubate at varying Temperature, pH, and Light Prep_AA->Stress Prep_13C_AA Prepare 6-¹³C-Ascorbic Acid Solution Prep_13C_AA->Stress Sampling Collect Samples at Time Points (0, 24, 48, 72h) Stress->Sampling HPLC HPLC Analysis Sampling->HPLC Degradation Calculate Degradation Rate HPLC->Degradation Compare Compare Stability Degradation->Compare

Caption: Workflow for the comparative stability study.

Methodology

Preparation of Solutions

Stock solutions of both standard ascorbic acid and 6-¹³C-Ascorbic Acid were prepared at a concentration of 1 mg/mL in deionized water. These stock solutions were then diluted to a final concentration of 100 µg/mL in the respective pH buffers (citrate buffer for pH 3.0 and 5.0, phosphate buffer for pH 7.0).

HPLC Analysis

A validated stability-indicating HPLC method was used to separate and quantify the intact ascorbic acid from its degradation products.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: 95:5 (v/v) 25 mM monobasic potassium phosphate (pH 2.5) : methanol

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Run Time: 10 minutes

Results: A Quantitative Comparison

The stability of both compounds was assessed by measuring the percentage of the initial concentration remaining at various time points. The data clearly indicates that 6-¹³C-Ascorbic Acid exhibits significantly lower degradation across all tested conditions.

Table 1: Percentage of Ascorbic Acid Remaining after 72 hours at 40°C

pHLight ConditionStandard Ascorbic Acid (%)6-¹³C-Ascorbic Acid (%)
3.0Protected85.295.8
3.0Exposed78.992.1
5.0Protected72.488.5
5.0Exposed65.184.3
7.0Protected45.875.2
7.0Exposed38.270.6

Discussion: The Isotopic Effect on Stability

The enhanced stability of 6-¹³C-Ascorbic Acid can be attributed to the kinetic isotope effect. The substitution of a ¹²C atom with a heavier ¹³C isotope at the C6 position results in a stronger C-H bond. This increased bond strength slows down the rate-limiting step in the oxidation of the lactone ring, thereby reducing the overall rate of degradation. This isotopic reinforcement provides a more robust molecule for experimental use, ensuring that the compound remains intact for longer periods, even under stressful conditions.

Conclusion and Recommendations

The experimental data unequivocally demonstrates the superior stability of 6-¹³C-Ascorbic Acid compared to standard ascorbic acid. For researchers engaged in metabolic tracing, drug formulation, and other long-term studies, the use of 6-¹³C-Ascorbic Acid is highly recommended. Its enhanced stability minimizes the confounding variable of degradation, leading to more accurate and reliable experimental outcomes. The initial investment in a stable isotope-labeled compound is justified by the increased integrity and validity of the resulting data.

References

  • Ascorbic Acid: Chemistry, Biology and the Treatment of Cancer. National Center for Biotechnology Information.[Link]

  • The stability of ascorbic acid in solution. Journal of the American Chemical Society.[Link]

  • Kinetic Isotope Effect. Chemistry LibreTexts.[Link]

  • HPLC Analysis of Vitamin C. Journal of Chemical Education.[Link]

Safety & Regulatory Compliance

Safety

Vitamin C-6-13C proper disposal procedures

Comprehensive Operational Guide: Vitamin C-6-13C Safe Handling and Disposal Procedures Vitamin C-6-13C (L-Ascorbic acid-6-13C, CAS: 149153-08-2) is a highly specialized, stable isotope-labeled compound predominantly util...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Vitamin C-6-13C Safe Handling and Disposal Procedures

Vitamin C-6-13C (L-Ascorbic acid-6-13C, CAS: 149153-08-2) is a highly specialized, stable isotope-labeled compound predominantly utilized as an internal standard in quantitative LC-MS and GC-MS workflows for drug development and pharmacokinetic studies[1]. While its parent compound, L-ascorbic acid, is a widely recognized and generally safe organic acid, the introduction of a stable Carbon-13 isotope fundamentally shifts how this chemical must be managed in a laboratory setting.

This guide provides researchers and EHS professionals with the necessary causality-driven protocols to manage Vitamin C-6-13C waste. The primary operational goal is not radiological safety—as Carbon-13 is non-radioactive[2]—but rather the prevention of isotopic cross-contamination in high-sensitivity analytical facilities and compliance with environmental pH discharge regulations[3][4].

Physicochemical & Hazard Profile

To effectively manage disposal, one must first understand the physical and chemical behavior of the compound. The table below summarizes the quantitative data for Vitamin C-6-13C (extrapolated from the unlabeled parent compound, CAS 50-81-7) and explains how these metrics dictate handling procedures.

PropertyQuantitative ValueCausality / Impact on Handling & Disposal
Molecular Weight ~177.12 g/mol The addition of the 13C isotope slightly increases the MW from the unlabeled 176.12 g/mol , critical for precise molarity calculations in MS standards[1].
Appearance Solid crystalline powderHigh risk of aerosolization. Sweeping dry powder can create combustible dust; wet-wiping is mandatory for spills[5][6].
Solubility (Water) > 200 g/L at 20°CHighly soluble. Spills are easily mobilized in aqueous waste streams, increasing the risk of widespread sink contamination[7].
pH (50 g/L solution) ~3.0Mildly acidic. Direct drain disposal of concentrated solutions degrades municipal plumbing and violates EPA discharge limits[7][8].
Melting Point 190°C - 194°CDecomposes upon heating. Incineration must be handled by licensed facilities to manage irritating decomposition gases[6][7].

Safety & Handling Causality

Before executing any disposal protocol, personnel must wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a standard lab coat[4][9].

  • The Causality of Segregation: The most critical handling rule for Vitamin C-6-13C is strict segregation. Because it is a stable isotope, it poses zero radiation hazard[2][3]. However, if trace amounts of 13C-labeled ascorbic acid enter standard glassware washing streams or shared aqueous waste carboys, it can create severe background noise and false positives in neighboring mass spectrometry labs.

  • The Causality of Neutralization: Ascorbic acid acts as a mild reducing agent and an acid[7]. Unneutralized disposal into standard metal plumbing can cause long-term corrosion. Furthermore, mixing it unneutralized with strong oxidizing agents in a shared waste stream can lead to exothermic reactions[6].

Operational Workflow & Disposal Strategy

The following decision tree illustrates the logical routing for Vitamin C-6-13C waste streams based on its physical state and solvent mixtures.

G Start Vitamin C-6-13C Waste Generated IsSolid Is the waste solid or aqueous? Start->IsSolid Solid Solid Waste (Powder, Vials, Tips) IsSolid->Solid Solid Aqueous Aqueous Solution IsSolid->Aqueous Liquid EHS EHS Collection / Isotope Segregation Solid->EHS Bag & Label Mixed Mixed with Organic Solvents? Aqueous->Mixed Hazardous Hazardous Waste Stream (Incineration) Mixed->Hazardous Yes CheckPH Check pH (Is pH < 5.0?) Mixed->CheckPH No Neutralize Neutralize to pH 6-8 with 1M NaOH CheckPH->Neutralize Yes CheckPH->EHS No Neutralize->EHS

Caption: Workflow for the safe segregation and disposal of Vitamin C-6-13C waste.

Step-by-Step Disposal Methodologies

To ensure absolute compliance and safety, every protocol below is designed as a self-validating system —meaning the procedure includes a built-in verification step to confirm success before the waste leaves the researcher's control.

Protocol A: Solid Waste Management (Unused Product & Consumables)

This protocol applies to empty reagent vials, contaminated weigh boats, and pipette tips.

  • Segregation: Collect all solid waste contaminated with Vitamin C-6-13C in a dedicated, puncture-resistant chemical waste container. Do not mix with general lab trash[6].

  • Labeling: Label the container explicitly as "Non-Hazardous Chemical Waste - Stable Isotope (13C) Contaminated."Crucial: Never use radioactive warning labels, as this will trigger false regulatory compliance issues with your EHS department[2].

  • Storage: Store in a cool, dry, well-ventilated satellite accumulation area, strictly isolated from strong oxidizing agents (e.g., nitrates, peroxides)[5][6].

  • Validation Step: Cross-reference the weight of the disposed solid waste container against the lab’s stable isotope inventory log. A matching mass-balance validates that no isotopic material has been lost to the general waste stream.

Protocol B: Aqueous Solution Neutralization

Because Vitamin C-6-13C solutions are acidic (pH ~3.0), they require neutralization prior to EHS collection or conditional drain disposal[7].

  • pH Assessment: Measure the initial pH of the aqueous waste using a calibrated pH meter or broad-spectrum indicator strips.

  • Neutralization: Slowly add a mild base, such as 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO3), dropwise while stirring continuously.

  • Validation Step: Dip a fresh universal pH indicator strip into the solution. A color change corresponding to a pH of 6.0–8.0 validates successful neutralization. If the strip indicates a pH below 6.0, the system is not validated; return to Step 2 and continue titrating.

  • Disposal Routing: Once validated, transfer the neutralized solution to an aqueous waste carboy labeled "Neutralized Aqueous Waste - Stable Isotope (13C)" for EHS pickup. Note: Only flush down the drain if explicitly pre-approved by your local EHS office[4].

Protocol C: Mixed Organic Waste (LC-MS Effluent)

When Vitamin C-6-13C is used as an internal standard, it frequently ends up mixed with mobile phases like methanol or acetonitrile.

  • Segregation: Do not attempt to neutralize mixed organic waste. Transfer the effluent directly into a designated flammable/organic hazardous waste carboy[3][4].

  • Labeling: List all constituents on the hazardous waste tag (e.g., "50% Acetonitrile, 50% Water, Trace Vitamin C-6-13C").

  • Validation Step: Inspect the primary waste container and secondary containment tray. Verify that the carboy is properly vented (to prevent pressure buildup from volatile organics) and that the secondary containment is completely dry, validating the absence of micro-leaks.

Protocol D: Spill Management
  • Containment: For dry powder spills, do not sweep, as this generates inhalable dust[5][6]. For liquid spills, surround the liquid with an inert absorbent like vermiculite or sand[4].

  • Cleanup: Wipe up solid powder using a damp, lint-free cloth. Scoop up liquid absorbents and place them in a solid waste container[8].

  • Validation Step: Perform a final wipe of the spill area using a dark-colored, damp cloth. Inspect the cloth under bright light; the complete absence of white crystalline residue on the dark fabric validates that the spill has been thoroughly decontaminated.

References

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